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Ruthenium(3+)

Cat. No.: B1200683
CAS No.: 22541-88-4
M. Wt: 101.1 g/mol
InChI Key: BPEVHDGLPIIAGH-UHFFFAOYSA-N
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Description

Significance of Ruthenium(3+) in Contemporary Inorganic and Organometallic Chemistry

Ruthenium, a member of the platinum group metals, exhibits a versatile chemistry with a range of accessible oxidation states, among which the +3 state (Ru(III)) holds a prominent position in modern chemical research. nih.govpharmacy180.com The significance of Ruthenium(3+) lies in its unique electronic configuration, [Kr]4d⁵, which imparts favorable kinetic and thermodynamic properties to its complexes. This configuration allows for the formation of stable, yet reactive, octahedral complexes that are central to many applications. pharmacy180.comnih.gov

In inorganic chemistry, Ru(III) complexes are extensively studied for their intriguing coordination chemistry and their potential as building blocks for more complex molecular architectures. The ability of Ru(III) to coordinate with a wide variety of ligands, including N-heterocycles, phosphines, and Schiff bases, allows for the fine-tuning of its electronic and steric properties. tandfonline.comaip.org This tunability is crucial for applications in catalysis, where Ru(III) complexes have demonstrated efficacy in processes such as transfer hydrogenation of ketones. tandfonline.com

The realm of organometallic chemistry also benefits significantly from the properties of Ruthenium(3+). Although organoruthenium chemistry is often dominated by the Ru(II) state, Ru(III) serves as a critical precursor for the synthesis of many organometallic catalysts. wikipedia.org The Ru(III) center can be reduced in situ to the more catalytically active Ru(II) species, a strategy employed in various catalytic cycles. pharmacy180.com This "prodrug" approach is also a cornerstone of its application in medicinal chemistry, where Ru(III) complexes are designed to be activated under the specific reducing conditions found within cancer cells. pharmacy180.comnih.gov

Historical Trajectories and Modern Developments in Ruthenium(3+) Research

The journey of ruthenium began with its discovery in 1844 by Karl Ernst Claus. glchemist.com For a considerable period, its chemistry, including that of the Ru(III) state, remained a subject of academic curiosity. A significant turning point in the exploration of Ru(III) chemistry came with the advent of modern coordination chemistry, which provided the tools to synthesize and characterize a vast array of its complexes.

Early research into Ru(III) compounds laid the groundwork for understanding their fundamental properties, such as their magnetic and electronic behavior. rsc.org However, it was the pioneering work on the biological activity of metal complexes that propelled Ru(III) into the spotlight. The success of platinum-based anticancer drugs spurred the investigation of other metal-based therapeutics, and ruthenium emerged as a promising candidate. nih.govresearchgate.net This led to the development of iconic Ru(III) complexes like NAMI-A and KP1019, which have undergone clinical trials. nih.govresearchgate.net

Modern research continues to build upon this legacy, with a strong focus on rational drug design and the development of targeted therapies. nih.gov Researchers are exploring novel ligand systems to enhance the efficacy and reduce the side effects of Ru(III)-based anticancer agents. researchgate.net Furthermore, the application of Ru(III) is expanding into materials science, with studies on its use in advanced sensors and data storage devices, leveraging its unique magnetic properties. sciencedaily.com The development of sophisticated analytical techniques has also enabled a deeper understanding of the intricate mechanisms of action of Ru(III) complexes in biological and catalytic systems.

Overview of Interdisciplinary Research Foci for Ruthenium(3+) Compounds

The unique properties of Ruthenium(3+) have fostered a rich and diverse field of interdisciplinary research, with significant contributions to medicine, catalysis, and materials science.

Medicinal Chemistry: The most prominent interdisciplinary application of Ru(III) is in the development of anticancer agents. nih.gov The ability of Ru(III) complexes to mimic iron in binding to biomolecules like transferrin and albumin allows for their transport and accumulation in tumor tissues. nih.govmatthey.com Once inside the cancer cells, the reducing environment facilitates the reduction of Ru(III) to the more cytotoxic Ru(II) species, which can then interact with DNA and other cellular targets to induce apoptosis. pharmacy180.comnih.gov Research in this area combines inorganic synthesis, biochemistry, and pharmacology to design and evaluate new therapeutic agents. researchgate.net

Catalysis: In the field of catalysis, Ru(III) complexes are valued for their ability to facilitate a variety of organic transformations. They are particularly effective in hydrogenation and oxidation reactions. rsc.org The design of these catalysts often involves a collaboration between inorganic chemists, who synthesize the complexes, and organic chemists, who study their reactivity and application in synthetic methodologies. The development of catalysts with high efficiency and selectivity is a key focus, with implications for green chemistry and industrial processes.

Materials Science: The magnetic and electronic properties of Ruthenium(3+) compounds are being explored for applications in advanced materials. sciencedaily.com For instance, the recent discovery that ruthenium can exhibit ferromagnetism at room temperature in thin films opens up possibilities for its use in spintronic devices and high-density magnetic storage. sciencedaily.com This area of research involves solid-state chemists, physicists, and materials scientists working together to create and characterize novel materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ru+3 B1200683 Ruthenium(3+) CAS No. 22541-88-4

Properties

CAS No.

22541-88-4

Molecular Formula

Ru+3

Molecular Weight

101.1 g/mol

IUPAC Name

ruthenium(3+)

InChI

InChI=1S/Ru/q+3

InChI Key

BPEVHDGLPIIAGH-UHFFFAOYSA-N

SMILES

[Ru+3]

Canonical SMILES

[Ru+3]

Other CAS No.

22541-88-4

Origin of Product

United States

Synthetic Methodologies and Preparation of Ruthenium 3+ Complexes

Conventional Synthetic Routes for Ruthenium(3+) Compounds

Traditional methods for synthesizing Ruthenium(3+) complexes heavily rely on fundamental inorganic reaction pathways, primarily ligand substitution and controlled redox reactions. These routes offer a high degree of control over the final product's structure and properties.

Ligand Substitution and Exchange Reactions

Ligand substitution is a cornerstone of coordination chemistry and a primary method for synthesizing a vast array of Ruthenium(3+) complexes. This approach involves the replacement of one or more ligands in the coordination sphere of a ruthenium precursor with new ligands. The choice of precursor, incoming ligand, and reaction conditions dictates the final product.

A common starting material is ruthenium(III) chloride (RuCl₃), which serves as a versatile precursor for numerous substitution reactions. For instance, the synthesis of various Ruthenium(III) bipyridine complexes, such as [Ru(bpy)Cl₃(L)] (where L can be methanol (B129727), triphenylphosphine (B44618), or acetonitrile), has been achieved through the substitution of a methanol ligand in a precursor complex. researchgate.net The lability of the methanol ligand makes [Ru(bpy)Cl₃(MeOH)] a valuable starting material for creating a series of Ru(III) bipyridine complexes under mild conditions. researchgate.net The rate of these substitution reactions can be influenced by several factors, including the nature of the solvent and the electronic properties of the ligands involved. researchgate.netcdnsciencepub.comcdnsciencepub.com

The exchange of anionic ligands is another powerful tool. For example, bromo and iodo analogues of ruthenium phosphite (B83602) complexes can be synthesized from a dichloro precursor by reaction with lithium bromide or sodium iodide in acetone. mdpi.com This halide exchange can significantly influence the catalyst's reactivity and selectivity in olefin metathesis reactions. mdpi.com The stability and reactivity of the resulting complexes are also dependent on the ligand substitution pattern. rsc.org

Controlled Oxidation-Reduction Approaches to Ruthenium(3+) Species

The preparation of Ruthenium(3+) compounds can also be achieved through carefully controlled oxidation or reduction of ruthenium complexes in other oxidation states. The redox potential of a ruthenium complex is highly sensitive to its coordination environment, a property that can be exploited in synthesis.

For instance, the electrochemical behavior of [trans-RuCl₄L(DMSO)]⁻ and [trans-RuCl₄L₂]⁻ complexes (where L = imidazole (B134444), 1,2,4-triazole, and indazole) has been studied, revealing a single-electron Ru(III)/Ru(II) reduction and a Ru(III)/Ru(IV) oxidation. nih.gov The redox potentials can be tuned by varying the ligands, which in turn affects the stability and reactivity of the different oxidation states. nih.gov This principle allows for the targeted synthesis of Ru(III) complexes by selecting appropriate starting materials and redox agents.

Ruthenium(III) chloride itself is often used as a catalyst in oxidation reactions, where it is oxidized in situ to higher oxidation states like ruthenium tetroxide (RuO₄) by a co-oxidant. organic-chemistry.orgresearchgate.net While these reactions utilize the redox chemistry of ruthenium, the goal is typically the oxidation of an organic substrate rather than the isolation of a stable Ru(III) product. However, understanding these redox cycles is crucial for controlling the synthesis of specific ruthenium complexes.

The synthesis of cyclometalated ruthenium complexes often involves redox control. The presence of a ruthenium-carbon σ bond in these complexes significantly lowers the ruthenium oxidation potential, making the Ru(III) state more accessible and stable. xmu.edu.cn

Green Chemistry Principles in Ruthenium(3+) Nanomaterial Synthesis

In recent years, the synthesis of ruthenium-containing nanomaterials has increasingly incorporated principles of green chemistry. These methods aim to reduce the environmental impact by using less hazardous solvents, milder reaction conditions, and biocompatible reagents.

Polyol Synthesis Techniques for Ruthenium Nanoparticles

The polyol method is a widely used and versatile technique for producing metal nanoparticles, including ruthenium. rsc.org In this approach, a polyol such as ethylene (B1197577) glycol, diethylene glycol, or triethylene glycol serves as both the solvent and the reducing agent. rsc.orgpsu.edu By heating a solution of a ruthenium(III) salt, typically RuCl₃, in a polyol, Ru³⁺ ions are reduced to form metallic ruthenium nanoparticles. rsc.orgpsu.edu

The size and morphology of the resulting nanoparticles can be controlled by several factors:

Reaction Temperature: Generally, higher reaction temperatures lead to the formation of smaller nanoparticles. rsc.org

Polyol Type: The choice of polyol can influence the reduction rate, with slower reduction rates in ethylene glycol (EG) compared to diethylene glycol (DEG) and triethylene glycol (TrEG) leading to larger particles. psu.eduacs.org

Stabilizing Agents: The addition of stabilizers like polyvinylpyrrolidone (B124986) (PVP) or acetates is crucial for preventing agglomeration and controlling particle size. rsc.orgpsu.edufrontiersin.org The amount of the protective polymer can also be varied to control the final particle size. psu.eduacs.org

Ruthenium Precursor: The choice of precursor can even influence the crystallographic structure of the nanoparticles. For example, using Ru(acac)₃ in triethylene glycol can produce fcc-structured nanoparticles, while RuCl₃ in ethylene glycol yields hcp-structured nanoparticles. rsc.org

PrecursorPolyolStabilizerTemperature (°C)Average Particle Size (nm)Reference
RuCl₃Ethylene GlycolPVPReflux1.4 - 7.4 psu.edu
RuCl₃Ethylene GlycolAcetates140 - 180Varies with temp. rsc.org
Ru(acac)₃Triethylene GlycolNone specified200Not specified rsc.org
RuCl₃Ethylene GlycolPVP180Not specified frontiersin.org

Sonochemical Reduction Methods

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions. In the context of ruthenium nanoparticle synthesis, ultrasound is used to reduce a ruthenium(III) precursor. rsc.orgmdpi.com The mechanism involves the formation of radicals, such as H• and OH• from the sonolysis of an aqueous solution, which then reduce the Ru³⁺ ions to metallic ruthenium. rsc.org

This method can be performed at room temperature and can be used to produce ruthenium nanoparticles with diameters typically in the range of 10-20 nm. rsc.org The process can be optimized by controlling parameters like the ultrasound frequency and the amount of precursor. mdpi.comntnu.no For instance, research has shown that an optimum frequency range of 200-500 kHz can lead to a minimum particle size due to an increased reduction rate. ntnu.no In some cases, a reducing agent like sodium borohydride (B1222165) is used in conjunction with sonication to facilitate the reduction of Ru³⁺. mdpi.com

Biomaterial-Assisted Synthesis of Ruthenium-Containing Nanomaterials

A particularly green approach to nanoparticle synthesis involves the use of biomaterials, such as plant extracts, as both reducing and capping agents. rsc.orgsciety.org This bio-inspired method avoids the need for harsh chemicals and high temperatures.

Extracts from various plants have been successfully used to synthesize ruthenium nanoparticles from ruthenium(III) chloride. rsc.orgsciety.org The phytochemicals present in the plant extracts, such as polyphenols and flavonoids, are responsible for the reduction of Ru³⁺ ions and the stabilization of the resulting nanoparticles. sciety.org For example, leaf extract of Tridax procumbens has been employed as a reducing and stabilizing agent for the synthesis of ruthenium nanoparticles. sciety.org

This method allows for the synthesis of ruthenium-containing nanomaterials (Ru-cNMs) that can be combined with other metals like platinum and palladium. rsc.org The bio-extract mediated synthesis is considered a significant advancement in green nanochemistry, offering a simple and eco-friendly route to functional nanomaterials. rsc.org

BiomaterialPrecursorKey FindingReference
Bacterial ExtractRu saltsDemonstrated the feasibility of bacterial-mediated synthesis of Ru NPs. rsc.org
Tridax procumbens Leaf ExtractRuCl₃Successful synthesis of RuNPs with antimicrobial and antioxidant properties. sciety.org
Bio-extract (unspecified)Ru(III) and Pt(IV) ionsFacilitated reduction of Ru(III) by co-doping with Pt(IV). rsc.org

Ligand-Specific Synthetic Strategies for Ruthenium(3+) Complexes

Synthesis of Ruthenium(3+)-Schiff Base Complexes

The synthesis of Ruthenium(3+)-Schiff base complexes often involves the reaction of a Ruthenium(III) precursor with a pre-synthesized Schiff base ligand. A common starting material is Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O).

In a typical procedure, an ethanolic solution of RuCl₃·3H₂O is added to a warm ethanolic solution of the Schiff base ligand in a 1:1 molar ratio. The mixture is then refluxed for several hours, during which the color of the solution changes, indicating complex formation. The resulting solid complex is filtered, washed with solvents like ethanol (B145695) and diethyl ether, and dried. mdpi.com For instance, neutral complexes of the type [Ru(L)Cl₂(H₂O)], where L is a tridentate Schiff base ligand, have been synthesized using this method. mdpi.com The coordination of the Schiff base to the ruthenium center typically occurs through the imine nitrogen and a deprotonated phenolic oxygen atom. researchgate.net

Another versatile precursor is [RuX₃(EPh₃)₃], where X is a halide (Cl or Br) and E is phosphorus (P) or arsenic (As). The reaction of this precursor with a Schiff base ligand, often in the presence of a base like triethylamine, in a solvent such as benzene (B151609), yields octahedral Ruthenium(III) complexes of the general formula [RuCl₂(EPh₃)₂(L)], where L represents the bidentate Schiff base. umb.edu The reaction is typically carried out under reflux for several hours. umb.edu

The reaction conditions can be tailored to achieve specific stoichiometries and coordination geometries. For example, maintaining a basic pH (8-9) during the reaction of a Schiff base with Ru(III) in an aqueous-alcoholic medium can lead to the formation of hexa-coordinated complexes with the general formula [Ru(L)(H₂O)₂]Cl. lasalle.edu

Table 1: Synthesis of Selected Ruthenium(3+)-Schiff Base Complexes

Precursor Ligand (L) Solvent Reaction Conditions Product Reference
RuCl₃·3H₂O Tridentate ONN Schiff base Ethanol Reflux, 6 hours [Ru(L)Cl₂(H₂O)] mdpi.com
[RuCl₃(PPh₃)₃] Bidentate ON Schiff base Benzene Reflux, 5 hours, with triethylamine [RuCl₂(PPh₃)₂(L)] umb.edu
RuCl₃ in ethanol N-phenyl-5-X-salicylideneimine (X=H, Br) Ethanol Reflux, 3 hours at 65°C [Ru(N-Ph-5-X-salim)₂(ind)₂]Cl (with indazole) researchgate.net
Ru(III) salt Pyrazolone-based Schiff base Aqueous-alcoholic Stirring, 4-5 hours, pH 8-9 [Ru(L)(H₂O)₂]Cl lasalle.edu

Preparation of Ruthenium(3+)-Polypyridine Complexes

The direct synthesis of Ruthenium(3+)-polypyridine complexes often starts with Ruthenium(III) chloride. However, many reported syntheses of polypyridyl ruthenium complexes from RuCl₃ result in the in-situ reduction of Ruthenium(III) to Ruthenium(II), particularly when forming tris-bipyridyl complexes. umb.eduwikipedia.orgbeloit.edu

Nevertheless, specific Ruthenium(III)-polypyridine complexes can be isolated. For example, the reaction of RuCl₃·3H₂O with 2,2'-bipyridine (B1663995) (bpy) or its derivatives can yield complexes of the type [Ru(L¹)Cl₄]⁻, where L¹ is a bipyridine ligand. researchgate.net These reactions are typically carried out in a suitable solvent, and the product can be isolated as a salt.

A useful precursor for a variety of Ru(III) bipyridine complexes is [Ru(bpy)Cl₃(MeOH)]. This complex can be synthesized and subsequently used in substitution reactions where the labile methanol ligand is replaced by other neutral ligands under mild conditions. researchgate.net This approach allows for the synthesis of a series of [Ru(bpy)Cl₃(L²)] complexes, where L² can be ligands such as triphenylphosphine or acetonitrile (B52724). researchgate.net

The synthesis of the precursor [Ru(bpy)Cl₄]⁻ can be achieved by reacting RuCl₃·3H₂O with a slight excess of bipyridine in a 1.0 M HCl solution at room temperature. uark.edu This Ru(III) precursor can then be used to synthesize heteroleptic complexes.

The oxidation of a pre-formed Ruthenium(II) polypyridine complex is another route to obtain the corresponding Ruthenium(3+) species. For instance, the well-known [Ru(bpy)₃]²⁺ can be oxidized to [Ru(bpy)₃]³⁺ using a chemical oxidizing agent like lead dioxide or cerium(IV) ammonium (B1175870) nitrate, or electrochemically. wikipedia.org

Table 2: Synthesis of Selected Ruthenium(3+)-Polypyridine Complexes

Precursor Ligand(s) Solvent Reaction Conditions Product Reference
RuCl₃·3H₂O 2,2'-bipyridine (bpy) or 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) Not specified Not specified [Ru(L¹)Cl₄]⁻ researchgate.net
[Ru(bpy)Cl₃(MeOH)] Triphenylphosphine (PPh₃) or Acetonitrile (CH₃CN) Not specified Substitution reaction [Ru(bpy)Cl₃(L²)] researchgate.net
RuCl₃·3H₂O 2,2'-bipyridine (bpy) 1.0 M HCl Stirring at room temperature [Ru(bpy)Cl₄]⁻ uark.edu
[Ru(bpy)₃]Cl₂ Chemical or electrochemical oxidation Aqueous solution Oxidation [Ru(bpy)₃]³⁺ wikipedia.org

Synthesis of Ruthenium(3+)-Ammine Complexes

Ruthenium(3+)-ammine complexes are fundamental compounds in ruthenium chemistry. The synthesis of hexaammineruthenium(III) complexes, [Ru(NH₃)₆]X₃ (where X is a counter-ion like Cl⁻, Br⁻, I⁻, or BF₄⁻), typically starts from a suitable ruthenium salt. One method involves the preparation of hexaammineruthenium(III) oxalate (B1200264) by adding a saturated solution of potassium oxalate to a slurry of hexaammineruthenium(III) nitrate. The less soluble oxalate salt precipitates and can be isolated in good yield. acs.org

The chloropentaammineruthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂, is another key ammine complex. It can be prepared from hexaammineruthenium(III) oxalate by methods developed by Gleu and Rehm. acs.org The crude product is often recrystallized from dilute hydrochloric acid to obtain pure orange-yellow crystals. acs.org The corresponding bromo- and iodo-pentaammine complexes can also be synthesized.

The synthesis often involves careful control of reaction conditions to prevent the reduction of Ru(III) to Ru(II). However, in some cases, the reaction of a Ru(III) ammine complex can lead to redox reactions. For instance, the reaction of halopentaammineruthenium(III) ions in acidic solution can result in the formation of Ru(II) and free halogen. acs.org

Table 3: Synthesis of Selected Ruthenium(3+)-Ammine Complexes

Precursor Reagents Solvent Key Reaction Step Product Reference
Ru(NH₃)₆₃ Potassium oxalate Water Precipitation [Ru(NH₃)₆]₂(C₂O₄)₃ acs.org
[Ru(NH₃)₆]₂(C₂O₄)₃ HCl Dilute HCl Recrystallization [Ru(NH₃)₅Cl]Cl₂ acs.org
[Ru(trien)(H₂O)Cl]²⁺ Sodium azide Water Substitution [Ru(trien)(N₃)₂]I acs.org

Methods for Ruthenium(3+)-Pincer and N-Heterocyclic Carbene Complexes

The synthesis of Ruthenium(3+)-N-heterocyclic carbene (NHC) complexes can be achieved through a base-free route starting from RuCl₃·3H₂O. In this method, the Lewis acidic Ru(III) center facilitates a halide-assisted, electrophilic C-H activation for the in-situ generation of the carbene from an azolium salt. This reaction yields air and moisture-stable paramagnetic complexes of the type [Ru(PyNHCR)(Cl)₃(H₂O)]. The choice of the counter-ion in the azolium salt precursor is crucial, with iodide salts giving the best results for complex formation. uark.edu

While much of the research on ruthenium pincer complexes focuses on Ru(II) species for catalytic applications, Ru(III) pincer complexes can be synthesized. The synthetic strategy often involves the reaction of a ruthenium precursor with a pre-formed pincer ligand. For example, the reaction of [RuHCl(CO)(PPh₃)₃] with a PNP-type pincer ligand, N,N'-bis(diisopropylphosphino)-benzoguanamine, can lead to the formation of monomeric and dimeric ruthenium pincer complexes. wikipedia.org Although the resulting complexes in this specific example might be Ru(II), the general strategy of reacting a Ru(III) precursor with a pincer ligand is a viable route to Ru(III) pincer complexes.

Table 4: Synthesis of Ruthenium(3+)-Pincer and NHC Complexes

Precursor Ligand Precursor Solvent Key Feature Product Type Reference
RuCl₃·3H₂O Azolium iodide salt Not specified Base-free, electrophilic C-H activation [Ru(PyNHCR)(Cl)₃(H₂O)] uark.edu
[RuHCl(CO)(PPh₃)₃] PNP-pincer ligand Not specified Formation of monomeric and dimeric species Ruthenium pincer complex wikipedia.org

Synthesis of Ruthenium(3+)-Phosphine and Arsine Complexes

Ruthenium(III) complexes with phosphine (B1218219) and arsine ligands are typically synthesized by reacting a Ruthenium(III) halide with the corresponding tertiary phosphine or arsine. For example, reacting RuCl₃ with a stoichiometric amount of a tertiary arsine (Ph₂RAs, where R = Me, Et, Pr, Bu) in boiling ethanol yields paramagnetic complexes of the formula RuCl₃(Ph₂RAs)₃. researchgate.net

Another general method involves the reaction of precursors like [RuX₃(EPh₃)₃] (X = Cl, Br; E = P, As) or [RuBr₃(PPh₃)₂(MeOH)] with other ligands, such as Schiff bases or dicarboxylic acids, to form mixed-ligand Ruthenium(III) complexes. For instance, hexa-coordinated complexes of the type [RuX(EPh₃)(LL')] have been synthesized, where LL' is a tetradentate Schiff base. acs.org Similarly, reacting [RuX₃(EPh₃)₃] with 3,5-pyrazoledicarboxylic acid leads to the formation of [Ru(H₂Pzdc)(EPh₃)₂X₂]. mdpi.com

The reaction of [RuX₃(EPh₃)₂MeOH] with various ligands can lead to different types of products, including simple substitution of methanol to give [RuX₃(EPh₃)₂L] or displacement of both methanol and a phosphine/arsine ligand. rsc.org

Table 5: Synthesis of Selected Ruthenium(3+)-Phosphine and Arsine Complexes

Precursor Ligand(s) Solvent Reaction Conditions Product Reference
RuCl₃ Ph₂RAs (R = Me, Et, Pr, Bu) Ethanol Boiling RuCl₃(Ph₂RAs)₃ researchgate.net
[RuX₃(EPh₃)₃] (X=Cl, Br; E=P, As) Tetradentate Schiff base (H₂LL') Not specified Not specified [RuX(EPh₃)(LL')] acs.org
[RuX₃(EPh₃)₃] (X=Cl, Br; E=P, As) 3,5-pyrazoledicarboxylic acid Not specified Not specified [Ru(H₂Pzdc)(EPh₃)₂X₂] mdpi.com
[RuCl₃(PPh₃)₂(py)] Alkyl or aryl isocyanide (CNR) Not specified Room temperature [RuCl₃(PPh₃)(py)(CNR)]

Cycloruthenated Ruthenium(3+) Complex Synthesis

Cycloruthenation involves the intramolecular activation of a C-H bond, leading to the formation of a stable Ru-C sigma bond within a chelate ring. While many cycloruthenated complexes feature Ruthenium(II), stable paramagnetic cycloruthenated Ruthenium(III) complexes have been synthesized.

A notable example is the preparation of [Ru(η²-phpy)(trpy)Cl]⁺, where phpy is 2-phenylpyridine (B120327) and trpy is 2,2':6',2''-terpyridine. The synthesis involves the reaction of a suitable ruthenium precursor with 2-phenylpyridine, leading to the cyclometalation, followed by the addition of the terpyridine ligand. The resulting complex contains a chloride ion trans to the sigma-bonded phenyl group.

The synthesis of precursor cycloruthenated complexes, such as [Ru(2-C₆H₄-2'-py-κC,N)(MeCN)₄]PF₆, provides a versatile starting point for the preparation of a variety of other cycloruthenated derivatives through ligand substitution reactions. umb.edu These reactions can be used to introduce a range of monodentate or bidentate ligands into the coordination sphere of the cycloruthenated ruthenium center.

Table 6: Synthesis of Selected Cycloruthenated Ruthenium(3+) Complexes

Precursor Ligands Key Feature Product Reference
Ruthenium precursor 2-phenylpyridine (phpy), 2,2':6',2''-terpyridine (trpy) Formation of a stable paramagnetic Ru(III) complex [Ru(η²-phpy)(trpy)Cl]⁺
[Ru(2-C₆H₄-2'-py-κC,N)(MeCN)₄]PF₆ Various mono- or bidentate ligands Ligand substitution Various substituted cycloruthenated complexes umb.edu

Half-Sandwich Ruthenium(3+) Complex Synthesis

Half-sandwich ruthenium complexes, often characterized by a "piano-stool" geometry, are a significant class of organometallic compounds. mdpi.com Their synthesis typically involves the reaction of a ruthenium precursor with a suitable aromatic ligand. For instance, novel half-sandwich ruthenium complexes with the formula [(p-cymene)RuClL], where L is an acylhydrazone ligand, have been synthesized by reacting [(p-cymene)RuCl2]2 with arylhydrazone ligands. rsc.org This reaction results in the chelation of the hydrazone ligand to the ruthenium center in a bidentate fashion through the imine nitrogen and imidazolate oxygen, leading to a pseudo-octahedral geometry. rsc.org

Another approach involves the use of imidazole-containing ligands. The reaction of the arene-ruthenium dimer [Ru(p-cym)Cl2]2 with bis(imidazol-1-yl)methane in acetonitrile can unexpectedly lead to the formation of an ionic complex, [Ru(ImH)2(p-cym)Cl]Cl, due to the cleavage of a C-N bond in the ligand. mdpi.com A more direct route to this complex is the reaction of 1H-imidazole with the same ruthenium dimer. mdpi.com Mechanochemical methods have also emerged as a green and efficient alternative for synthesizing half-sandwich ruthenium complexes, such as the Wittig reaction between an aldehyde-tagged half-sandwich ruthenium complex and a phosphorus ylide. github.io

PrecursorLigandProductReference
[(p-cymene)RuCl2]2Acylhydrazone[(p-cymene)RuClL] rsc.org
[Ru(p-cym)Cl2]2Bis(imidazol-1-yl)methane[Ru(ImH)2(p-cym)Cl]Cl mdpi.com
Aldehyde-tagged half-sandwich Ru complexPhosphorus ylideHalf-sandwich Ruthenium complex github.io

Synthesis of Ruthenium(3+)-Thiourea and Thiosemicarbazone Complexes

Ruthenium(3+) complexes incorporating thiourea (B124793) and thiosemicarbazone ligands have garnered significant interest due to their potential biological activities and catalytic applications. The synthesis of these complexes often involves the reaction of a ruthenium(III) precursor with the desired ligand. For example, new six-coordinate ruthenium(III) complexes of the type [RuX(EPh3)2(L)], where X is a halogen, E is phosphorus or arsenic, and L is a chalcone (B49325) thiosemicarbazone, have been prepared by reacting [RuX3(EPh3)3] with the thiosemicarbazone ligand in refluxing benzene. researchgate.net

Similarly, ruthenium(III) complexes with ethoxy salal thiosemicarbazone ligands have been synthesized by reacting equimolar ratios of the ligand and a starting ruthenium complex, such as [RuCl3(PPh3)3] or [RuCl3(AsPh3)3], in a mixture of methanol and toluene (B28343) under reflux. irjet.net The resulting complexes typically exhibit an octahedral geometry. irjet.netresearchgate.net The synthesis of the precursor, [RuCl3(PPh3)3], itself involves refluxing ruthenium trichloride (B1173362) trihydrate with triphenylphosphine in ethanol with the addition of concentrated hydrochloric acid. irjet.net

Ruthenium PrecursorLigandSolventProductGeometryReference
[RuX3(EPh3)3] (X=Cl, Br; E=P, As)Chalcone thiosemicarbazoneBenzene[RuX(EPh3)2(L)]Octahedral researchgate.net
[RuCl3(PPh3)3] or [RuCl3(AsPh3)3]Ethoxy salal thiosemicarbazoneMethanol/Toluene[Ru(III)-thiosemicarbazone complex]Octahedral irjet.net
Ruthenium trichloride trihydrateTriphenylphosphineEthanol[RuCl3(PPh3)3]- irjet.net

Preparation of Ruthenium(3+)-Porphyrin Complexes

Ruthenium(III)-porphyrin complexes are prepared through the oxidation of corresponding Ruthenium(II) precursors. cdnsciencepub.comresearchgate.net Complexes with the general formulas Ru(porp)(L)X and [Ru(porp)L2]X, where 'porp' represents the dianion of octaethylporphyrin (OEP) or tetraphenylporphyrin (B126558) (TPP), L is a ligand like triphenylphosphine (PPh3), and X is a halide, have been synthesized. cdnsciencepub.comresearchgate.net The oxidation can be achieved using halogens or air in the presence of hydrogen halides. cdnsciencepub.comresearchgate.net Alternatively, oxidants like Et3O+PF6− can be used to produce salts with PF6− as the counter-ion. cdnsciencepub.comresearchgate.net The synthesis of five-coordinate mono-alkyl and -aryl Ru(III) porphyrin complexes can be achieved through alternative routes, such as the methylation of the monomeric monoanion [Ru(oep)]-. psu.edu The starting Ru(II) porphyrin complexes, such as Ru(porp)(CO)L, are often synthesized using precursors like Ru3(CO)12 in solvents like propionic acid, which has been shown to be highly efficient. units.it

Synthesis of Ruthenium(3+)-Diketonate and Dicarboxylate Complexes

The synthesis of Ruthenium(3+)-diketonate complexes can be achieved through various methods. One common route involves the use of a 'ruthenium blue solution', which is obtained by reducing hydrated ruthenium(III) trichloride with ethanol. researchgate.netiaea.org This solution serves as a convenient starting material for the synthesis of tris(β-diketonato)ruthenium(III) complexes in good yields. researchgate.net For example, Ru(hfac)3 (where hfac is 1,1,1,5,5,5-hexafluoroacetylacetonate) has been synthesized by the peroxide oxidation of the Ru(II) species [Na][Ru(hfac)3]. researchgate.netcdnsciencepub.com Mixed ligand complexes of the type [RuX2(DIKET)(EPh3)2] (where X is a halide, DIKET is a diketonate, and E is P or As) have also been prepared. tandfonline.com

Binuclear Ruthenium(III) dicarboxylate complexes of the type {[Ru(acac)2]2L}, where acac is acetylacetonate (B107027) and L is a dicarboxylate, have been synthesized from the reaction of [Ru(acac)3] with various dicarboxylic acids. tandfonline.com Hexa-coordinated Ru(III) complexes with 3,5-pyrazole dicarboxylic acid have been synthesized by reacting the dicarboxylic acid with [RuX3(EPh3)3]. researchgate.net Furthermore, the synthesis of ruthenium(III) bipyridine complexes containing dicarboxylic acid ligands, such as [Ru(dcbpy)Cl4]− (where dcbpy (B11939525) is 4,4'-dicarboxylic acid-2,2'-bipyridine), has also been reported. researchgate.net

Nanostructure Fabrication with Ruthenium(3+) Precursors

Ruthenium(3+) compounds are pivotal precursors for the fabrication of various ruthenium nanostructures, offering precise control over their morphology and, consequently, their catalytic and physical properties.

Controlled Morphology Synthesis of Ruthenium Nanocubes and Nanoparticles

The synthesis of ruthenium nanocubes and nanoparticles with controlled morphology is an active area of research. A wet chemical reduction method at room temperature has been developed to synthesize ruthenium nanocubes (Ru NCs). nih.gov This method involves dissolving RuCl3·H2O in ethanol, followed by the addition of a thioether stabilizing ligand, such as hexyl sulfide, and a reducing agent like sodium borohydride (NaBH4). nih.govacs.org The carbon chain length of the thioether ligand plays a crucial role in determining the shape of the nanoparticles, with longer chains favoring the formation of cubes. nih.gov

Ruthenium nanoparticles with tunable sizes can also be synthesized using a polyol method, where RuCl3 is used as the precursor and propanol (B110389) acts as both the solvent and reducing agent. rsc.org The reaction temperature influences the size of the nanoparticles, with lower temperatures leading to the formation of larger particles. rsc.org Another approach involves the galvanic replacement reaction between palladium (Pd) nanocubes and Ru(III) ions, leading to the formation of Ru cuboctahedral nanoframes. researchgate.netacs.org This method allows for the creation of hollow nanostructures with a face-centered cubic (fcc) crystal phase, which is atypical for bulk ruthenium. researchgate.netacs.org

Ru(3+) PrecursorMethodStabilizer/SolventProduct MorphologyKey FactorReference
RuCl3·H2OWet Chemical ReductionHexyl sulfide/EthanolNanocubesThioether chain length nih.gov
RuCl3Polyol SynthesisPropanolNanoparticles (tunable size)Reaction temperature rsc.org
Ru(III) ionsGalvanic Replacement-Cuboctahedral NanoframesPd nanocube template researchgate.netacs.org
Ru(NO)(NO3)3Flow Synthesis-Nanoparticles (2-4 nm)pH of precursor solution rsc.org

Supported Ruthenium Nanoparticle Systems

For many catalytic applications, dispersing ruthenium nanoparticles on a high-surface-area support is essential to prevent aggregation and enhance activity. Ruthenium nanoparticles supported on materials like activated carbon (AC) and various metal oxides have been successfully prepared using Ru(3+) precursors.

One method involves supercritical fluid deposition (SFD), where a Ru precursor is deposited onto activated carbon, resulting in highly dispersed nanoparticles with a small mean particle size. acs.org The deposition-precipitation method is another effective technique. mdpi.com In this process, RuCl3 is added to a slurry of the support material (e.g., γ-Al2O3 or SiO2) in an aqueous urea (B33335) solution. mdpi.com Heating the mixture leads to the deposition of Ru3+ and the precipitation of ruthenium(III) oxide-hydroxide species on the support's surface, which are subsequently reduced to form Ru nanoparticles. mdpi.com The loading of ruthenium can be controlled by adjusting the initial amount of RuCl3. mdpi.com

Coordination Chemistry and Ligand Field Theory of Ruthenium 3+

Ligand Design Principles and Chelation Effects in Ruthenium(3+) Complexes

Ligand Donor Atoms: Ruthenium(3+) is a soft Lewis acid and therefore shows a preference for binding to soft donor atoms like sulfur and phosphorus, as well as borderline donors such as nitrogen and halides. rsc.orgnih.gov Oxygen-donor ligands can also form stable complexes. The specific choice of donor atoms significantly influences the electronic structure and stability of the complex.

Chelation Effects: The chelate effect is a significant principle in the design of stable Ru(III) complexes. Chelation involves the coordination of a multidentate ligand (a ligand with two or more donor atoms) to the metal center, forming a ring structure. This results in a thermodynamically more stable complex compared to one formed with an equivalent number of monodentate ligands. This increased stability is primarily due to a favorable entropy change upon ligand substitution. Bidentate and tridentate ligands are commonly employed to enhance the stability of Ru(III) complexes. For example, ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,4,7-triazacyclononane (B1209588) (tacn) form robust complexes with Ru(III). acs.orgacs.org

Steric and Electronic Effects: The steric bulk of a ligand can influence the coordination number and geometry of the resulting complex. Bulky ligands can prevent the coordination of additional ligands, leading to lower coordination numbers or distorted geometries. acs.org Electronically, the π-acceptor or π-donor properties of the ligands play a crucial role in modulating the electron density at the ruthenium center, which in turn affects the redox potential and reactivity of the complex.

Structural Aspects and Geometrical Isomerism in Ruthenium(3+) Coordination

Ruthenium(3+) complexes predominantly adopt an octahedral coordination geometry, where the central ruthenium ion is surrounded by six ligands. rsc.orgfrontiersin.org However, other geometries, such as square pyramidal, can also be observed, particularly with specific ligand sets. rsc.org

Geometrical Isomerism: In octahedral complexes with different types of ligands, geometrical isomerism is a common feature. For a complex with the general formula [Ma4b2], where 'a' and 'b' are different monodentate ligands, two isomers are possible: cis, where the two 'b' ligands are adjacent to each other (90° apart), and trans, where they are on opposite sides of the metal center (180° apart). Similarly, for a complex of the type [Ma3b3], facial (fac) and meridional (mer) isomers can exist. The fac isomer has the three identical ligands on one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule. The relative stability of these isomers can be influenced by ligand-ligand interactions and packing effects in the solid state. X-ray crystallography is the definitive technique for determining the precise geometry and isomeric form of these complexes. nih.gov

Dinuclear and Polynuclear Complexes: Ruthenium(3+) can also form dinuclear or polynuclear complexes where two or more metal centers are bridged by ligands. acs.orgmdpi.com These bridging ligands can be simple anions like halides or more complex organic molecules. The nature of the bridging ligand influences the distance and interaction between the metal centers. In some cases, direct metal-metal bonding can occur. mdpi.com

Electronic Structure and Spin State Chemistry of Ruthenium(3+) (d5 Systems)

The electronic properties of Ruthenium(3+) complexes are dictated by its d5 electron configuration within an octahedral ligand field.

Ligand Field Theory: According to ligand field theory, in an octahedral environment, the five d-orbitals split into two energy levels: a lower-energy t2g set (dxy, dyz, dxz) and a higher-energy eg set (dx2-y2, dz2). The energy difference between these levels is denoted as Δo or 10Dq. For a d5 ion like Ru(III), the electrons can be arranged in two possible ways, leading to different spin states.

Spin States:

Low-spin (S = 1/2): When the ligand field splitting energy (Δo) is large, it is energetically more favorable for the electrons to pair up in the lower t2g orbitals. This results in a t2g5 eg0 configuration with one unpaired electron. researchgate.netchegg.com The majority of Ru(III) complexes are low-spin due to the strong ligand fields typically generated by the coordinating ligands.

High-spin (S = 5/2): In the presence of very weak-field ligands, Δo is small, and it becomes more favorable for the electrons to occupy the higher-energy eg orbitals to maximize spin multiplicity, following Hund's rule. This leads to a t2g3 eg2 configuration with five unpaired electrons. High-spin Ru(III) complexes are rare.

The spin state of a Ru(III) complex can be determined experimentally by techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. cdnsciencepub.com The spin state has a profound impact on the magnetic properties, color, and reactivity of the complex.

Electronic Transitions: The electronic spectra of Ru(III) complexes often show ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. conicet.gov.ar Less common are d-d transitions, which are often weak and can be spin-forbidden in low-spin complexes.

Stability and Lability Profiles of Ruthenium(3+) Coordination Bonds

The stability and lability of Ru(III) coordination bonds are critical aspects that determine their behavior in solution and their potential applications.

Thermodynamic Stability: The thermodynamic stability of a complex refers to the extent to which it will form under equilibrium conditions. It is quantified by the stability constant (or formation constant), K. Ruthenium(III) complexes are generally considered to be thermodynamically stable. For instance, the stepwise stability constants for the formation of Ru(III) chloro complexes, [RuCln(H2O)6-n]3-n, have been estimated, showing the progressive replacement of water ligands by chloride ions as the chloride concentration increases. mdpi.comjaea.go.jp The chelate effect, as mentioned earlier, significantly enhances the thermodynamic stability of Ru(III) complexes.

Kinetic Lability: Kinetic lability refers to the rate at which ligands in a coordination complex are exchanged with other ligands. Ruthenium(III) complexes are typically kinetically inert, meaning they undergo ligand exchange reactions slowly. rsc.orgoup.com This inertness is a consequence of the strong metal-ligand bonds and the relatively high activation energy required for ligand substitution. However, the lability can be influenced by several factors, including the nature of the other ligands in the coordination sphere. For example, the presence of a trans-labilizing ligand can increase the rate of substitution of the ligand opposite to it. acs.org Some Ru(III) complexes, such as [RuIII(edta)(H2O)], have been found to be unusually labile. rsc.org

The table below presents kinetic data for ligand exchange reactions in some Ru(III) complexes.

ComplexReactionRate Constant (k)Conditions
[Ru(NH3)5Cl]2+Isotopic chloride exchangeVaries with conditionsAqueous solution
[Ru(NH3)5Br]2+Isotopic bromide exchangeVaries with conditionsAqueous solution
[Ru(NH3)5I]2+Isotopic iodide exchangeVaries with conditionsAqueous solution
Tris(acetylacetonato)ruthenium(III)Ligand exchange in acetylacetone9.5 x 10⁻⁵ s⁻¹158 °C
[Ru2Zn(O)(CH3CO2)6(py)3]Pyridine (B92270) exchange at Ru(III)Enhanced rate vs. triruthenium analogue25 °C

This table is for illustrative purposes and the rates are highly dependent on specific reaction conditions. oup.comacs.orgoup.com

Supramolecular Assembly and Interactions in Ruthenium(3+) Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Ruthenium(3+) complexes can serve as building blocks for the construction of larger, well-defined supramolecular assemblies.

Intermolecular Interactions: The assembly of these structures is driven by various non-covalent interactions, including:

Hydrogen Bonding: Hydrogen bonds can play a significant role in directing the assembly of Ru(III) complexes, especially when ligands with hydrogen bond donor or acceptor groups are present. acs.orgbeilstein-journals.orgtandfonline.com These interactions can link individual complex units into extended one-, two-, or three-dimensional networks.

π-π Stacking: Aromatic ligands coordinated to Ru(III) can engage in π-π stacking interactions, where the electron-rich π systems of adjacent ligands overlap. rsc.org This is another important force in the formation of supramolecular structures.

Self-Assembly: Through a process of self-assembly, Ru(III) complexes can spontaneously organize into ordered structures. For example, dinuclear Ru(III) complexes with bridging ligands can form discrete molecular entities or extend into polymeric chains. mdpi.com The design of the ligands is paramount in controlling the outcome of the self-assembly process, leading to structures with specific shapes and functionalities. The study of these supramolecular systems is an active area of research, with potential applications in areas such as molecular recognition, catalysis, and materials science.

Advanced Spectroscopic and Characterization Methodologies for Ruthenium 3+ Compounds

Magnetic Susceptibility Measurements for Spin State Characterization

Magnetic susceptibility measurement is a critical technique for elucidating the electronic structure of Ruthenium(3+) compounds, specifically for determining their spin state. Ruthenium(3+) is a d⁵ transition metal ion. In an octahedral ligand field, its five d-electrons can adopt either a high-spin (t₂g³ eg²) or a low-spin (t₂g⁵ eg⁰) configuration. As a second-row transition metal, Ruthenium(3+) experiences a large ligand field splitting energy, which typically exceeds the spin-pairing energy. Consequently, its complexes are almost exclusively low-spin. arabjchem.org

The low-spin t₂g⁵ configuration results in one unpaired electron, making the complex paramagnetic. arabjchem.org The theoretical spin-only magnetic moment (μ_so) for a system with one unpaired electron (S = 1/2) is 1.73 Bohr Magnetons (B.M.). However, in Ru(III) complexes, there is often a significant orbital angular momentum contribution to the magnetic moment, leading to experimental effective magnetic moment (μ_eff) values that are typically in the range of 1.8 to 2.3 B.M. at room temperature. arabjchem.orgcdnsciencepub.com

Temperature-dependent magnetic susceptibility measurements provide unambiguous evidence for the spin state. acs.orgnih.gov For a simple paramagnetic Ru(III) complex with S=1/2, the magnetic moment is expected to be largely independent of temperature. However, deviations can occur due to factors like spin-orbit coupling or magnetic exchange interactions in polynuclear complexes. oup.comresearchgate.net For instance, studies on triangular trinuclear Ru(III) complexes have revealed antiferromagnetic exchange interactions between the metal centers. oup.com In some diruthenium(II,III) compounds, a temperature-dependent equilibrium between different spin states has been observed. researchgate.net

Research findings consistently confirm the low-spin nature of mononuclear Ru(III) complexes through magnetic measurements. For example, a series of mononuclear Ru(III) complexes with Schiff base ligands were reported to be one-electron paramagnetic, as indicated by their magnetic susceptibility measurements. arabjchem.org Similarly, a mononuclear Ru(III) complex with a tridentate bis-amide ligand, [Et₄N][RuL₂]·H₂O, was characterized by temperature-dependent magnetic susceptibility and EPR spectroscopy, confirming an S = 1/2 ground state. acs.orgnih.gov

Compound TypeExperimental FindingEffective Magnetic Moment (μ_eff) in B.M.Reference
Mononuclear Ru(III) Schiff Base ComplexesMononuclear and one-electron paramagnetic.~1.80 arabjchem.org
Ru(III) Porphyrin ComplexesLow-spin complexes.2.0 - 2.3 cdnsciencepub.com
Trinuclear Ru(III) Acetate ComplexRu(III) ions are in the low-spin state with antiferromagnetic exchange.N/A (J = -69.5 cm⁻¹) oup.com
Mononuclear Ru(III) Bis-Amide ComplexUnambiguous evidence for S = 1/2 ground state.N/A acs.orgnih.gov
α-RuCl₃Paramagnetic at room temperature.N/A (χ = +1998.0·10⁻⁶ cm³/mol) wikipedia.org

Microanalytical Techniques for Elemental Composition

Microanalytical techniques are fundamental for verifying the elemental composition of newly synthesized Ruthenium(3+) compounds. The most common and crucial technique is elemental analysis, which accurately determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). asianpubs.orgbiointerfaceresearch.comnih.gov This method is essential for confirming that the empirical formula of the synthesized complex matches the proposed molecular structure. nih.gov

The analysis is typically performed using an automated CHN analyzer. nih.gov A small, precisely weighed sample of the Ru(III) compound is combusted at high temperatures in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then separated, often by gas chromatography, and measured by a thermal conductivity detector. rsc.org The instrument is calibrated using certified standard reference materials like sulfanilamide (B372717) or acetanilide. rsc.org

The experimentally determined percentages of C, H, and N are then compared with the calculated values based on the proposed formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and proposed stoichiometry. researchgate.netajol.info This technique is routinely cited in the characterization of a wide array of Ru(III) complexes, including those with Schiff bases, dithiocarbamates, and picolinate (B1231196) ligands. arabjchem.orgacs.orgnih.gov

The table below presents representative elemental analysis data for a selection of Ru(III) complexes from the literature, illustrating the close correlation between calculated and experimentally found values.

Compound FormulaElementCalculated (%)Found (%)Reference
C₃₈H₂₈Cl₂Ru₂N₇O₆C47.9647.90 acs.org
H2.973.04 acs.org
N10.1410.14 acs.org
C₄₅H₄₆As₂Cl₂N₃O₃RuC54.1254.38 biointerfaceresearch.com
H4.644.42 biointerfaceresearch.com
N4.214.39 biointerfaceresearch.com
C₅₄H₅₉N₄BrPRuC66.4565.81 cdnsciencepub.com
H6.096.49 cdnsciencepub.com
N5.745.49 cdnsciencepub.com

Electronic Structure and Theoretical Investigations of Ruthenium 3+

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of Ruthenium(3+) complexes. scirp.org By optimizing the geometry of these complexes, researchers can predict their three-dimensional structures with high accuracy. The B3LYP functional is a commonly employed method in these calculations. scirp.orgmdpi.com For instance, DFT has been used to study the molecular geometries of novel Ruthenium(III)–pyrimidine Schiff base complexes, providing a foundational understanding of their structure. mdpi.comafricaresearchconnects.com

These calculations are not limited to ground-state geometries; they also extend to the electronic properties of both ground and excited states. scirp.org For example, in the study of trans-Ru(III)(NH3)4(4-pic)(H2O)3, DFT calculations explained the effect of the aqua ligand's rotation on the complex's electronic properties, which was corroborated by experimental UV-vis spectroscopy. nih.gov The calculations assigned a broad absorption band to a charge-transfer transition from the equatorial ligands to a specific ruthenium d-orbital. nih.gov Similarly, DFT has been instrumental in understanding the electronic structure of a series of complexes related to [Ru(bpy)2(pytrz)]+, where calculated properties were compared with experimental results. core.ac.uk

The choice of basis set is crucial for accurate results. For ruthenium, the Los Alamos Effective Core Potential (ECP) with double-ζ quality functions for valence electrons (LANL2DZ) is frequently used. scirp.orgresearchgate.net Other studies have utilized the Stuttgart-ECP basis set for Ruthenium. acs.org DFT calculations have also been successfully applied to predict the geometry and electronic spectra of various Ruthenium(II) diimine and polypyridyl complexes, which share methodological similarities with Ru(III) studies. scirp.orgresearchgate.net

Application of Quantum Global Reactivity Descriptors

Quantum global reactivity descriptors, derived from DFT calculations, offer a quantitative measure of the chemical reactivity of Ruthenium(3+) complexes. These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (X), chemical potential (V), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com

These parameters are crucial for understanding the reactivity and potential bioactivity of the complexes. mdpi.com For example, in a study of a novel Ruthenium(III)–pyrimidine Schiff base complex, these descriptors were calculated to correlate the structure with its biological activity. mdpi.comafricaresearchconnects.com The study found that the complex had a higher electrophilicity index compared to its free ligand, suggesting enhanced reactivity upon coordination to the Ru(III) center. mdpi.com The HOMO and LUMO energies are particularly important, as they relate to the ionization potential and electron affinity of the molecule, respectively. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. ijres.org

The table below presents a set of calculated quantum global reactivity descriptors for a pyrimidine–Schiff base ligand (L) and its Ruthenium(III) complex (RuL), illustrating the changes in these properties upon complexation.

ParameterLigand (L)Ruthenium(III) Complex (RuL)
HOMO (eV)-6.12-5.89
LUMO (eV)-1.98-3.21
Energy Gap (ΔE) (eV)4.142.68
Electronegativity (X) (eV)4.054.55
Chemical Potential (V) (eV)-4.05-4.55
Chemical Hardness (η) (eV)2.071.34
Chemical Softness (S) (eV⁻¹)0.480.75
Electrophilicity Index (ω) (eV)3.967.70

Table adapted from data reported on a pyrimidine–Schiff base ligand and its Ruthenium(III) complex. mdpi.com

Molecular Modeling and Computational Approaches for Structure-Activity Relationships

Molecular modeling and computational methods are pivotal in establishing structure-activity relationships (SARs) for Ruthenium(3+) complexes. These approaches aim to correlate the molecular structure and properties of a compound with its biological or chemical activity. acs.orgresearchgate.net This is particularly relevant in the development of new therapeutic agents, such as anticancer drugs or treatments for Alzheimer's disease. researchgate.netnih.gov

For instance, a quantitative structure-activity relationship (QSAR) model was developed for Ruthenium catalysts in olefin metathesis, where DFT calculations were used to derive both independent and dependent variables. acs.org This model successfully correlated the properties of the catalyst with its calculated activity. acs.org In the context of medicinal chemistry, SAR studies on Ruthenium(III) complexes with pyridine-based ligands have been conducted to understand their efficacy in Alzheimer's disease therapy. nih.gov These studies revealed that complexes with terminal primary amines were most effective at modulating the aggregation of the amyloid-β peptide. nih.gov

Computational approaches also extend to the screening of potential drug candidates. By building databases of tested compounds and using machine learning techniques, researchers can develop predictive models for the performance of new, untested molecules. researchgate.netrsc.org This in silico screening is a cost-effective and time-efficient alternative to traditional trial-and-error methods. researchgate.netrsc.org

Ligand Field Theoretical Treatments for Ruthenium(3+) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes, including those of Ruthenium(3+). nih.govacs.org LFT focuses on the splitting of the d-orbitals of the central metal ion due to the electrostatic field of the surrounding ligands. For Ruthenium(3+), a d⁵ ion, the arrangement of electrons in these split d-orbitals determines the complex's magnetic and spectroscopic properties. acs.orgresearchgate.net

In a study of trans-[Ru(III)(NH3)4(4-pic)(H2O)]³⁺, LFT was used to investigate the energy splitting of the t2g orbitals. nih.govresearchgate.net The analysis showed that a rhombic distortion from ideal C2v symmetry arose from the twisting of the aqua ligand, which was manifested in the experimental EPR spectra. nih.govresearchgate.net LFT has also been applied to analyze the photoinduced isomerizations of cis- and trans-disubstituted Ru(III) amine complexes. acs.org State correlation diagrams based on a dissociative mechanism highlighted significant differences between the photochemistry of d⁵ (Ru³⁺) and d⁶ systems. acs.org

The electronic spectra of Ru(III) complexes can be interpreted using LFT parameters such as the ligand field splitting energy (10Dq) and the Racah interelectronic repulsion parameter (B). ajol.info For example, in a study of a Ru(III)-trimethoprim complex, the observed electronic transitions were used to calculate these parameters, which were consistent with an octahedral geometry and a low-spin d⁵ configuration. ajol.info

Valence Orbital Analysis and Oxidation State Contributions

The analysis of valence orbitals provides a detailed picture of bonding and electron distribution in Ruthenium(3+) complexes. When a transition metal like ruthenium loses electrons, it tends to lose its s-orbital electrons before its d-orbital electrons. libretexts.org For Ruthenium(3+), the electronic configuration is [Kr] 4d⁵. libretexts.org

Natural Bond Orbital (NBO) analysis is a computational method used to study the valence orbitals and charge distribution. scirp.org In a theoretical study comparing Ru(II) and Ru(III) complexes, NBO analysis revealed that both oxidation states can have very similar charges on the ruthenium atom and a similar structure of the ruthenium valence orbitals. scirp.org However, the energies of the frontier orbitals (HOMO and LUMO) were significantly influenced by the presence of chloride ligands. scirp.org

The character of the valence orbitals (e.g., metal-centered vs. ligand-centered) is crucial for understanding the electronic transitions observed in spectra. In many Ruthenium complexes, the low-energy absorption bands are due to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net DFT calculations can elucidate the contributions of the metal and ligand orbitals to the molecular orbitals involved in these transitions. For instance, in a dimeric water oxidation catalyst, DFT calculations showed that as the oxidation state of ruthenium increases, the Ru-O bond distance decreases, indicating an increased degree of Ru-O multiple bonding. researchgate.net

Theoretical Prediction of Excited State Properties

The theoretical prediction of excited state properties is essential for understanding the photochemistry and photophysics of Ruthenium(3+) complexes. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited state energies and properties, such as absorption spectra. scirp.orgresearchgate.netacs.org

TD-DFT calculations can predict the energies of excited states, the nature of the orbitals involved in electronic transitions, and the oscillator strengths of these transitions. researchgate.net For example, TD-DFT has been used to model the electronic absorption spectrum of Ru(II) ammine complexes, confirming the metal-to-ligand charge-transfer (MLCT) character of the first dipole-allowed excited state. researchgate.net While this study focused on Ru(II), the methodology is directly applicable to Ru(III) systems.

More advanced methods, such as the Bethe-Salpeter equation (BSE) formalism, are also being developed to provide more accurate predictions of excited state properties, including excited state absorption. aip.org The study of excited state dynamics is also a key area of research. For instance, computational studies on Ru(II) polypyridyl complexes have investigated the potential energy surfaces of triplet excited states to understand the large differences in their experimentally observed lifetimes. nih.gov These studies reveal how factors like the multidimensionality of the potential energy surface can influence photophysical properties. nih.gov Such theoretical insights are critical for designing new photosensitizers and other light-activated molecular systems based on ruthenium.

Redox Chemistry and Electrochemistry of Ruthenium 3+ Systems

Electrochemical Characterization Techniques: Cyclic Voltammetry and Square Wave Voltammetry

The electrochemical behavior of Ruthenium(3+) systems is extensively studied using techniques such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV). univie.ac.atresearchgate.netrsc.org These methods are invaluable for determining the redox potentials, understanding the kinetics of electron transfer, and identifying reaction intermediates.

Cyclic Voltammetry (CV) is employed to probe the redox processes of Ruthenium(3+) complexes. researchgate.netrsc.org In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For many Ru(3+) complexes, a quasi-reversible one-electron process corresponding to the Ru(III)/Ru(II) couple is observed. scielo.br The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics. For instance, in studies of [Ru(mtz)2(dppb)], [Ru(mmi)2(dppb)], [Ru(dmp)2(dppb)], and [Ru(mpca)2(dppb)] complexes, CV revealed quasi-reversible Ru(II)/Ru(III) processes. scielo.br The technique has also been used to study the electrochemical response of various redox systems, including Ru(NH₃)₆³⁺/²⁺, at different types of electrodes, such as boron-doped diamond thin-film electrodes. nih.gov

Square Wave Voltammetry (SWV) is a differential pulse technique that offers high sensitivity and is often used for quantitative analysis and mechanistic studies of Ru(3+) systems. univie.ac.atacs.org SWV has been utilized to study the redox behavior of antitumor ruthenium(III) complexes, revealing that biologically relevant reductants can reduce the Ru(III) center under physiological conditions. univie.ac.at In these studies, SWV measurements were performed using a three-electrode cell with a glassy carbon working electrode, a platinum auxiliary electrode, and an Ag|AgCl reference electrode. univie.ac.at The technique has also been effectively used to detect chemically induced DNA damage through catalytic oxidation using tris(2,2'-bipyridine)ruthenium(II), where the catalytic peak in the SWV is monitored. nih.gov

The experimental setup for both CV and SWV typically involves a three-electrode system in a suitable electrolyte solution. univie.ac.atscielo.br The choice of working electrode, reference electrode, and solvent system is crucial for obtaining reliable and reproducible data.

TechniqueInformation ObtainedExample Application
Cyclic Voltammetry (CV) Redox potentials (E½), electron transfer kinetics (from ΔEp), stability of redox species.Characterization of the Ru(II)/Ru(III) couple in complexes like [Ru(L–R)₃], where L is N-(aryl)picolinamide. rsc.org
Square Wave Voltammetry (SWV) High-sensitivity detection, determination of redox potentials, study of reaction mechanisms.Investigating the redox behavior of antitumor Ru(III) complexes like KP418 and KP1339 at different pH values. univie.ac.at

Ruthenium(3+/2+) Redox Couples and Factors Influencing Their Potentials

The Ru(3+/2+) redox couple is a central feature in the electrochemistry of many ruthenium compounds. The formal reduction potential (E°') of this couple is not fixed but is highly sensitive to a variety of factors, allowing for its systematic tuning. acs.orgresearchgate.net

Ligand Effects: The nature of the ligands coordinated to the ruthenium center has a profound impact on the Ru(3+/2+) redox potential. The electron-donating or electron-accepting ability of a ligand directly influences the electron density at the metal center. acs.org Electron-donating ligands stabilize the higher oxidation state (Ru³⁺), making the complex harder to reduce and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing ligands stabilize the lower oxidation state (Ru²⁺), making the complex easier to reduce and shifting the potential to more positive values.

Lever's electrochemical parameter, E_L(L), provides a quantitative measure of the electronic effect of a ligand and can be used to predict the redox potentials of M(n)/M(n-1) couples, including Ru(3+/2+). acs.orgresearchgate.net For a series of mixed chloro-azole ruthenium complexes, the redox potentials were found to agree with predictions from Lever's parametrization method. nih.gov The basicity of azole ligands, for example, correlates with their net electron donor character; more basic ligands destabilize the Ru(II) state relative to the Ru(III) state. researchgate.net

Environmental Factors: The solvent and the pH of the medium can also significantly influence the Ru(3+/2+) redox potential. univie.ac.atscielo.br For instance, the redox potentials of tetrachlorobis(azole)ruthenate(III)-type complexes were found to be pH-independent, while the reducing strength of biological reductants like ascorbic acid and glutathione (B108866) increases with pH. univie.ac.at In studies of ruthenium complexes with benzotriazole (B28993) and benzimidazole (B57391) derivatives, the redox processes were pH-dependent, as illustrated by their Pourbaix diagrams (E½ vs. pH). scielo.br The effect of the net charge of the complex on the Ru(3+/2+) redox potential in aqueous media has been explained using the Born equation. nih.gov

FactorInfluence on Ru(3+/2+) PotentialExample
Ligand Electron-Donating Ability Stronger electron-donating ligands lead to more negative redox potentials.The E_L parameter for indazole shows it is a weaker electron donor than imidazole (B134444), affecting the redox potential of the corresponding Ru complexes. researchgate.net
Ligand Basicity Increased basicity of azole ligands destabilizes the Ru(II) form, impacting the redox potential. researchgate.netThe EL values for azole ligands correlate linearly with their pKa. nih.gov
pH of the Medium Can shift redox potentials, especially if proton transfer is coupled to the electron transfer.The redox potentials of [Ru(edta)(LH)]⁻ complexes (where LH is a monoacid N-heterocycle) are pH-dependent. scielo.br
Solvent The nature of the solvent can affect the stability of the different oxidation states and thus the redox potential.The kinetics of reductively induced chloride replacement by solvent molecules (DMF) were studied for [trans-RuCl₄L(DMSO)]⁻ complexes. researchgate.net

Investigation of Higher Oxidation States of Ruthenium (e.g., Ru(IV), Ru(V)) as Reaction Intermediates

While the Ru(3+) state is a stable and common oxidation state, higher oxidation states such as Ru(IV) and Ru(V) are frequently proposed and identified as key reactive intermediates in a variety of chemical and electrochemical reactions. researchgate.netoup.comnih.gov The formation of these high-valent species is often facilitated by the presence of oxo or nitrido ligands, which stabilize the metal center through multiple bonding. researchgate.netnih.gov

For example, in Ru(III)-mediated advanced oxidation processes, Ru(V) has been identified as the primary reactive species. nih.govnih.gov In the reaction of Ru(III) with peracetic acid (PAA), a double electron transfer mechanism via oxygen atom transfer (OAT) leads to the formation of Ru(V). nih.govnih.gov Similarly, the reaction between Ru(III) and ferrate(VI) is proposed to proceed through a single electron transfer (SET) mechanism, generating Ru(IV) and Fe(V), with subsequent reactions potentially forming Ru(V). nih.govacs.org

The comproportionation reaction between [RuII(bpy)₂(py)(OH₂)]²⁺ and [RuIV(bpy)₂(py)(O)]²⁺ to form the Ru(III) state is a well-studied example of proton-coupled electron transfer, highlighting the accessibility of the Ru(IV) state from Ru(III). researchgate.net Furthermore, the four-electron, four-proton oxidation of the dimeric complex cis,cis-[(bpy)₂(H₂O)RuIII-O-RuIII(H₂O)(bpy)₂]⁴⁺ results in the formation of a high-valent Ru(V)-oxo species, cis,cis-[(bpy)₂(O)RuV-O-RuV(O)(bpy)₂]⁴⁺, which is capable of evolving oxygen. researchgate.netnih.gov

Electrochemical studies have also provided evidence for the formation of Ru(IV) species. Cyclic voltammetry of tris[N-(aryl)picolinamide]ruthenium(III) complexes shows a reversible oxidation wave corresponding to the Ru(III)/Ru(IV) couple. rsc.org

SystemProposed High-Valent Intermediate(s)Formation Mechanism
Ru(III)-Peracetic Acid (PAA)Ru(V)Double Electron Transfer (Oxygen Atom Transfer) nih.govnih.gov
Ru(III)-Ferrate(VI)Ru(IV), Ru(V), Fe(V)Single Electron Transfer nih.govacs.org
Oxidation of cis,cis-[(bpy)₂(H₂O)RuIII-O-RuIII(H₂O)(bpy)₂]⁴⁺Ru(V)Four-electron, four-proton oxidation researchgate.netnih.gov
[Ru(L–R)₃] complexesRu(IV)Electrochemical oxidation rsc.org

Ligand and Environmental Effects on Redox Behavior

Ligand Effects: As discussed previously, the electronic properties of ligands, quantifiable by parameters like Lever's E_L, directly modulate the redox potentials. acs.orgresearchgate.net This tuning is critical for designing complexes for specific applications. For instance, in the development of ruthenium-based anticancer drugs, the redox potential is a key factor in the "activation-by-reduction" hypothesis, where Ru(III) prodrugs are reduced to more reactive Ru(II) species in the hypoxic environment of tumors. univie.ac.at The rate of this activation can be controlled by the choice of ligands. Studies have shown that for [trans-RuCl₄L(DMSO)]⁻ complexes, the rate of chloride release following reduction increases with the net electron-donating character of the ligand L. researchgate.net

Environmental Effects (pH and Solvent): The pH of the solution can dramatically alter the redox behavior, particularly when proton transfers are coupled to electron transfers (Proton-Coupled Electron Transfer, PCET). scielo.br For many ruthenium ammine and aqua complexes, the redox potentials exhibit a strong pH dependence. scielo.br For example, the Pourbaix diagrams for iron and ruthenium complexes with benzotriazole and benzimidazole show distinct regions where the redox potential is pH-dependent, defined by the pKa values of the complex in its different oxidation states. scielo.br This pH dependence can be harnessed to control the oxidative or reductive power of the complex. In contrast, some systems, like certain tetrachlorobis(azole)ruthenate(III) complexes, exhibit a pH-independent redox response. univie.ac.at

The solvent can also play a crucial role. The electrochemical behavior of Ru(III) chloride in the ionic liquid 1-butyl-3-methylimidazolium chloride was found to be complex, showing multiple redox waves due to the existence of various oxidation states. researchgate.net The solvent can also participate in the reaction, as seen in the reductively induced solvolysis of chloro ligands in ruthenium complexes, where solvent molecules like DMF replace the chloride ions. researchgate.netnih.gov

Electron Transfer Pathways and Mechanisms in Ruthenium(3+) Compounds

The transfer of electrons to or from a Ruthenium(3+) center can occur through several distinct pathways, broadly categorized as inner-sphere and outer-sphere mechanisms. rsc.orguv.es

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred while the coordination spheres of the reactants remain intact. The reactants diffuse together, the electron tunnels through their outer shells, and then they separate. uv.es The reduction of [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ by U³⁺ are examples that proceed via an outer-sphere mechanism. rsc.org The rate of outer-sphere electron transfer is influenced by factors described by Marcus Theory, including the reorganization energy and the standard free energy change of the reaction.

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. The electron is then transferred through this bridging ligand. The reduction of pentaamminehalogenoruthenium(III) complexes, [Ru(NH₃)₅X]²⁺ (where X = Cl, Br, I), by U³⁺ likely proceeds through an inner-sphere mechanism, with the reactivity order I > Br > Cl. rsc.org

More complex mechanisms involving multiple electron transfers are also prevalent in ruthenium chemistry. Recent studies on Ru(III)-mediated advanced oxidation processes have highlighted the distinction between:

Single Electron Transfer (SET): In this process, one electron is transferred at a time. The reaction of Ru(III) with ferrate(VI), for example, is proposed to be a SET reaction that generates Ru(IV) and other high-valent species. nih.govnih.gov

Double Electron Transfer (DET) / Oxygen Atom Transfer (OAT): This mechanism involves the transfer of two electrons, often in the form of an oxygen atom. The reaction between Ru(III) and peroxyacids like PAA is a clear example of a DET/OAT pathway, leading directly to the formation of Ru(V) without the intermediacy of free radicals. nih.govnih.gov This pathway is distinct from SET reactions which can generate radicals. nih.gov

The specific mechanism that is operative depends on the nature of the reactants, the ligands, and the reaction conditions. Understanding these pathways is crucial for controlling the reactivity and selectivity of Ruthenium(3+) systems in catalysis and other applications. researchgate.netnih.gov

Reaction Mechanisms and Kinetic Studies of Ruthenium 3+ Processes

Ligand Substitution Mechanisms: Dissociative, Associative, and Interchange Pathways

Ligand substitution reactions are fundamental to the chemistry of coordination complexes and involve the replacement of one ligand by another without a change in the metal's oxidation state. libretexts.org For octahedral complexes like those commonly formed by Ruthenium(3+), these reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I). libretexts.orgnumberanalytics.com

Dissociative (D) Mechanism : This two-step mechanism, also known as an S_N1-like pathway, begins with the cleavage of the bond between the metal center and the leaving group, forming a coordinatively unsaturated intermediate (e.g., a five-coordinate species from an initial octahedral complex). numberanalytics.comdalalinstitute.com This intermediate then rapidly reacts with the incoming ligand. dalalinstitute.com The first step is slow and rate-determining, meaning the reaction rate is primarily dependent on the concentration of the initial metal complex and largely independent of the incoming ligand's concentration. numberanalytics.comdalalinstitute.com Evidence for a dissociative pathway includes a positive entropy of activation (ΔS‡) and a positive volume of activation (ΔV‡). dalalinstitute.com In the solid-state deammonation-anation of chloropentaammineruthenium(III) complexes, an S_N1-like mechanism is considered favorable for most of the series. iaea.orgoup.com

Associative (A) Mechanism : In this S_N2-like pathway, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate (e.g., a seven-coordinate species). libretexts.orgnumberanalytics.com This is followed by the departure of the leaving group. numberanalytics.com The initial bond-forming step is typically rate-determining, and the reaction rate depends on the concentrations of both the metal complex and the incoming ligand. numberanalytics.com Associative mechanisms are less common for sterically crowded octahedral complexes but can be favored for larger metal ions. libretexts.org The Ru(III)-catalyzed oxidation of tris(2-amino ethyl)amine by hexacyanoferrate(III) is proposed to proceed via an associative S_N2 reaction path. tubitak.gov.tr

Interchange (I) Mechanism : This mechanism represents a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate being formed. numberanalytics.comjamesfodor.com The process proceeds through a single transition state where bond-making and bond-breaking occur simultaneously. dalalinstitute.com The interchange mechanism is further divided into two categories:

Interchange Associative (I_a) : If bond formation with the incoming ligand is more significant in the transition state. The reaction rate shows a strong dependence on the nature of the entering ligand. jamesfodor.comslideshare.net

Interchange Dissociative (I_d) : If bond breaking with the leaving group is more advanced in the transition state. The rate is largely independent of the entering ligand's nature. jamesfodor.comslideshare.net Most ligand substitutions in octahedral complexes are believed to follow a dissociative interchange (I_d) pathway. dalalinstitute.comjamesfodor.com

Electron Transfer Reaction Mechanisms: Inner-Sphere versus Outer-Sphere Electron Transfer

Electron transfer (ET) reactions are central to the redox chemistry of Ruthenium(3+). These processes are broadly classified into two primary mechanisms: outer-sphere and inner-sphere electron transfer. ijsr.netlibretexts.org

Outer-Sphere Electron Transfer : In this mechanism, the electron is transferred from the reductant to the oxidant while their respective coordination shells remain intact. ijsr.net The reactants form a precursor complex where the coordination spheres are in contact, but no ligands are shared. ijsr.netlibretexts.org The electron then "tunnels" through the ligand frameworks. jamesfodor.com This pathway is typical when both reacting complexes are substitution-inert. ijsr.net The rate of outer-sphere ET is influenced by the solvent environment and the reorganization energy required for the complexes to adjust their bond lengths to an intermediate transition state geometry. libretexts.orgdavuniversity.org The reduction of [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ by Uranium(III) are examples that proceed via an outer-sphere mechanism. rsc.org

Inner-Sphere Electron Transfer : This mechanism involves the formation of a bridged intermediate where the oxidant and reductant are connected by a common ligand. ijsr.netdavuniversity.org This requires at least one of the complexes to be substitutionally labile to allow the bridging ligand to coordinate to both metal centers. libretexts.orgdavuniversity.org The electron is then transferred across this bridge. ijsr.net The nature of the bridging ligand is critical, as it can significantly mediate the rate of electron transfer. ijsr.netdavuniversity.org For instance, the reduction of pentaamminehalogeno-ruthenium(III) complexes, [Ru(NH₃)₅X]²⁺ (where X = Cl, Br, I), by Uranium(III) likely occurs through an inner-sphere mechanism, with reactivity increasing in the order Cl < Br < I. rsc.org Small changes in the ligands of a Ru(III) complex can cause a shift from an outer-sphere to an inner-sphere pathway. sci-hub.se

The choice between these mechanisms can be subtle. For example, the reduction of [Ru(NH₃)₅(OH)]²⁺ by U³⁺ is thought to be outer-sphere, but with less certainty than for [Ru(NH₃)₆]³⁺. rsc.org

Kinetic Investigations of Ruthenium(3+) Reactions

The thermal substitution reactions of Ruthenium(3+) ammine complexes in the solid state involve the loss of an ammonia (B1221849) ligand (deammonation) and the coordination of an outer-sphere anion (anation). Kinetic studies of these processes provide valuable insight into reaction mechanisms. For the reaction [RuX(NH₃)₅]Y₂(s) → [RuXY(NH₃)₄]Y(s) + NH₃(g), the mechanism appears to be controlled by both the inner-sphere halide (X) and the outer-sphere anion (Y). iaea.orgoup.com An S_N1-like mechanism is favored for the chloropentaammine series (except with iodide as the counter-ion), while an S_N2-like mechanism is more likely for the bromopentaammine series. iaea.orgoup.com

Kinetic Parameters for Deammonation-Anation of [RuX(NH₃)₅]Y₂ Complexes
ComplexTemperature (°C)Rate Constant, k (s⁻¹)Activation Energy, Eₐ (kcal mol⁻¹)Activation Entropy, ΔS‡ (cal mol⁻¹ K⁻¹)Source
[RuCl(NH₃)₅]Cl₂2221.70 x 10⁻⁵41.80.7 iaea.orgoup.com
[RuCl(NH₃)₅]Br₂2261.02 x 10⁻⁴30.2-19.6 iaea.orgoup.com
[RuCl(NH₃)₅]I₂2081.35 x 10⁻⁴25.3-26.6 iaea.orgoup.com
RuCl(NH₃)₅₂1628.47 x 10⁻³29.7-11.5 iaea.orgoup.com
[RuBr(NH₃)₅]Cl₂2191.26 x 10⁻⁴21.8-35.1 iaea.orgoup.com
RuBr(NH₃)₅₂1621.17 x 10⁻³14.7-40.0 iaea.orgoup.com
[Ru(NH₃)₆]Br₃1612.10 x 10⁻⁵23.3-29.3 oup.com
cis-[RuBr₂(NH₃)₄]Br1622.92 x 10⁻⁵31.3-10.1 oup.com

The reaction of Ruthenium(3+) complexes with small molecules like nitric oxide (NO) is of significant interest. Ruthenium(III) polyaminocarboxylates react rapidly with nitric oxide, with second-order rate constants greater than 10⁷ M⁻¹ s⁻¹ at pH 7.4 and 7.3 °C. rsc.orgrsc.org This reaction forms tight ruthenium(II) mononitrosyl products. rsc.orgrsc.org In a different system, the reaction of trans-[Ru(II)(NO⁺)(NH₃)₄(L)]³⁺ with Fe(III) species leads to the formation of a trans-[Ru(III)(H₂O)(NH₃)₄(P(OR)₃)]³⁺ product. nih.gov This process occurs via a two-step mechanism involving a bridged [Ru-(μNO)-Fe] intermediate. nih.gov

Kinetic Data for Ruthenium Complex Reactions Involving Nitric Oxide
Reacting SystemKinetic ParameterValueConditionsSource
Ru(III) polyaminocarboxylates + NORate Constant, k> 10⁷ M⁻¹ s⁻¹pH 7.4, 7.3 °C rsc.orgrsc.org
trans-[Ru(II)(NO⁺)(NH₃)₄(L)]³⁺ + Fe(III) → [Ru-(μNO)-Fe] → Ru(III) + Fe(II)NO⁺ (L = P(OMe)₃, P(OEt)₃)Rate Constant, k₁1.1 to 7.7 L mol⁻¹ s⁻¹Not specified nih.gov
Rate Constant, k₂2.4 x 10⁻³ to 11.4 x 10⁻³ s⁻¹
[Ru(III)(edta)]-catalyzed oxidation of L-arginine by H₂O₂ObservationCatalytic turnover to produce NOpH 5.1 researchgate.net

The photochemistry of ruthenium complexes often involves the formation and reaction of the Ru(3+) state. Laser-flash photolysis of tris(2,2'-bipyridyl)ruthenium(II), [Ru(bpy)₃]²⁺, can lead to a two-photon ionization to produce the oxidized complex, [Ru(bpy)₃]³⁺. researchgate.net This Ru(3+) species can then undergo photoreduction by water, regenerating the Ru(2+) complex in a cyclic process. researchgate.net The quantum yield (φ) for this photoreduction step is comparable to the photoionization step at neutral pH but is significantly lower in acidic conditions. researchgate.net

In other systems, the photolysis of Ru-nitrosyl complexes can lead to the release of NO. When comparing the complexes [RuNO(Py)₂Cl₂F] (1) and [RuNO(Py)₂Cl₂OH] (2) in DMSO solution, irradiation results in NO release, with the quantum yield for the hydroxide (B78521) complex being about four times higher than for the fluoride (B91410) complex. rsc.org

Photolysis Kinetic Data for Processes Involving Ruthenium(3+)
ProcessComplexQuantum Yield (φ)ConditionsSource
Photoionization of *[Ru(bpy)₃]²⁺ to [Ru(bpy)₃]³⁺[Ru(bpy)₃]²⁺0.016 ± 0.001Aqueous, at 308 and 355 nm researchgate.net
Photoreduction of [Ru(bpy)₃]³⁺ by H₂O[Ru(bpy)₃]³⁺Comparable to φ_ionizationpH 7 researchgate.net
Lower by a factor of 14 vs. pH 7pH 0
NO Release in DMSO[RuNO(Py)₂Cl₂F]~4x lower than complex 2DMSO solution rsc.org
[RuNO(Py)₂Cl₂OH]~4x higher than complex 1

Ruthenium(III) is a versatile catalyst for the oxidation of various organic substrates. The kinetics of these reactions are often complex, with reaction orders depending on the specific substrate and oxidant.

The Ru(III)-catalyzed oxidation of tetrahydrofurfuryl alcohol by Cerium(IV) is first-order in [Ce(IV)] and shows a positive fractional order with respect to both [THFA] and [Ru(III)]. researchgate.net

The Ru(III)-catalyzed oxidation of tris(2-amino ethyl)amine (TREN) by hexacyanoferrate(III) in alkaline medium follows second-order kinetics at a constant hydroxide concentration. tubitak.gov.tr

In the oxidation of polyhydric alcohols (d-sorbitol and d-mannitol) by acid bromate (B103136), the reaction exhibits zero-order dependence on the alcohol concentration, while the order with respect to the bromate oxidant changes from first-order at low concentrations to zero-order at higher concentrations. researchgate.net

For the oxidation of atropine sulfate (B86663) monohydrate (ASM) by diperiodatocuprate(III) in an alkaline medium, the reaction is first-order with respect to both the oxidant [DPC] and the catalyst [Ru(III)], but the order is less than unity for [ASM] and [OH⁻]. chem-soc.si

Kinetic Orders for Ru(III)-Catalyzed Oxidation Reactions
SubstrateOxidantOrder wrt [Substrate]Order wrt [Oxidant]Order wrt [Ru(III)]Source
Tetrahydrofurfuryl alcoholCe(IV)FractionalFirstFractional researchgate.net
Tris(2-amino ethyl)amine[Fe(CN)₆]³⁻Variable (first at low conc.)FirstNot specified, but catalytic tubitak.gov.tr
d-Sorbitol, d-MannitolKBrO₃ (acidic)ZeroFirst to ZeroNot specified, but catalytic researchgate.net
Atropine sulfate monohydrateDiperiodatocuprate(III)< 1FirstFirst chem-soc.si

Determination of Activation Parameters and Transition State Analysis

The study of reaction kinetics as a function of temperature is a fundamental tool for elucidating the mechanisms of chemical processes involving Ruthenium(3+) complexes. By measuring rate constants at various temperatures, it is possible to determine the activation parameters of a reaction, namely the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters are derived from the Eyring equation and provide profound insights into the nature of the transition state, which is the highest energy point along the reaction coordinate.

The enthalpy of activation, ΔH‡, relates to the energy barrier that must be overcome for reactants to transform into products, reflecting the bond-breaking and bond-making processes. The entropy of activation, ΔS‡, provides a measure of the change in molecular order or disorder when the reactants form the transition state. A negative ΔS‡ typically indicates a more ordered transition state compared to the reactants, often suggesting an associative mechanism where two or more species combine. Conversely, a positive ΔS‡ implies a more disordered transition state, which can be indicative of a dissociative mechanism where a reactant molecule breaks apart.

Activation Parameters in Ru(III)-Catalyzed Oxidation Reactions

Ruthenium(III) complexes are effective catalysts for the oxidation of various organic and inorganic substrates. Kinetic investigations across a range of temperatures have yielded activation parameters for many of these processes, revealing common mechanistic features. A recurring observation is a large, negative entropy of activation, which strongly suggests the formation of a highly organized, compact activated complex involving the oxidant, the substrate, and the Ru(III) catalyst.

Detailed research findings from several Ru(III)-catalyzed oxidation reactions are summarized below:

Oxidation of Sulfanilic Acid: In the Ru(III) chloride-catalyzed oxidation of sulfanilic acid by thallium(III) in an acid perchlorate (B79767) medium, the activation parameters were calculated from studying the reaction at temperatures of 35°C, 40°C, and 45°C. tsijournals.com The resulting values were an activation energy (Ea) of 37.61 ± 0.3 kJ mol⁻¹ and an entropy of activation (ΔS‡) of -157.9 ± 1.6 J K⁻¹ mol⁻¹. tsijournals.com This significant negative entropy supports a mechanism where a rigid intermediate complex is formed prior to the rate-determining step.

Oxidation of DL-Aspartic Acid: The Ru(III)-catalyzed oxidation of DL-aspartic acid by cerium(IV) in a sulfuric acid medium also points to an ordered transition state. uctm.edu The calculated activation parameters for this reaction were an energy of activation (Ea) of 38.46 ± 1.56 kJ mol⁻¹ and an entropy of activation (ΔS‡) of -195.34 ± 5.15 J K⁻¹ mol⁻¹. uctm.edu Such a large negative value for ΔS‡ is consistent with a mechanism involving the formation of a complex between the Ru(III) catalyst and the amino acid substrate. uctm.edu

Oxidation of L-Valine: Similarly, the Ru(III)-catalyzed oxidation of L-valine by alkaline permanganate (B83412) involves the formation of a complex between the catalyst and the substrate. cdnsciencepub.com The activation parameters were computed for the slow step of the proposed mechanism, further substantiating the formation of an intermediate complex in the transition state. cdnsciencepub.com

The table below provides an interactive summary of the activation parameters determined for these representative Ru(III)-catalyzed oxidation reactions.

Table 1: Activation Parameters for Ru(III)-Catalyzed Oxidation Reactions

SubstrateOxidantActivation Energy (Ea) / Enthalpy (ΔH‡)Entropy of Activation (ΔS‡)Reference
Sulfanilic AcidThallium(III)37.61 ± 0.3 kJ mol⁻¹-157.9 ± 1.6 J K⁻¹ mol⁻¹ tsijournals.com
DL-Aspartic AcidCerium(IV)38.46 ± 1.56 kJ mol⁻¹-195.34 ± 5.15 J K⁻¹ mol⁻¹ uctm.edu
L-ValinePermanganateParameters ComputedParameters Computed cdnsciencepub.com

Activation Parameters in Substitution and Electron Transfer Reactions

The analysis of activation parameters is equally crucial for understanding substitution and electron transfer reactions at Ruthenium(3+) centers. The sign and magnitude of the entropy of activation are particularly diagnostic of the underlying mechanism (associative vs. dissociative).

Aquation and Anation of [RuCl₆]³⁻: A detailed study of the interconversion between hexachlororuthenate(III) and aquapentachlororuthenate(III) provides a clear example. core.ac.uk For the aquation reaction ([RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻), the activation parameters were determined as ΔH‡ = 87.7 ± 1.2 kJ mol⁻¹ and ΔS‡ = +24.7 ± 4.3 J K⁻¹ mol⁻¹. core.ac.uk The positive entropy of activation suggests a dissociative interchange (I_d) mechanism, where the Ru-Cl bond is significantly stretched in the transition state, leading to increased disorder. core.ac.uk

For the reverse anation reaction ([RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O), the parameters were ΔH‡ = 85.6 ± 1.4 kJ mol⁻¹ and ΔS‡ = –11.2 ± 4.7 J K⁻¹ mol⁻¹. core.ac.uk The small negative entropy of activation is consistent with an associative interchange (I_a) mechanism, where the incoming chloride ion assists in the departure of the water ligand, leading to a slightly more ordered transition state. core.ac.uk

Reduction of [Ru(bipy)₃]³⁺: In the reduction of tris(bipyridine)ruthenium(III) by hydroxide ions, the activation parameters for one of the dominant reaction pathways were found to be ΔH‡ = 15.3 ± 1.0 kcal mol⁻¹ and ΔS‡ = +7 ± 3 cal deg⁻¹ mol⁻¹. nih.gov The positive entropy of activation in this electron transfer process suggests a transition state that is less ordered than the initial reactants. nih.gov

The following interactive table summarizes these findings.

Table 2: Activation Parameters for Ru(III) Substitution and Reduction Reactions

ReactionReactantsEnthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Reference
Aquation[RuCl₆]³⁻ + H₂O87.7 ± 1.2 kJ mol⁻¹+24.7 ± 4.3 J K⁻¹ mol⁻¹ core.ac.uk
Anation[RuCl₅(H₂O)]²⁻ + Cl⁻85.6 ± 1.4 kJ mol⁻¹-11.2 ± 4.7 J K⁻¹ mol⁻¹ core.ac.uk
Reduction[Ru(bipy)₃]³⁺ + OH⁻15.3 ± 1.0 kcal mol⁻¹+7 ± 3 cal deg⁻¹ mol⁻¹ nih.gov

Furthermore, computational studies using density functional theory (DFT) and the determination of kinetic isotope effects (KIE) provide deeper mechanistic insights. nih.govacs.org For instance, theoretical calculations can map the potential energy surface, identifying the precise structure and energy of the transition state. acs.org Experimental KIE studies, such as comparing reaction rates with deuterated substrates, can reveal the extent of bond breaking involving hydrogen in the transition state, which is critical for analyzing proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT) reactions. nih.gov

Photochemistry and Photophysical Processes of Ruthenium 3+ Complexes

Electronic Spectra and Photophysical Characterization

The electronic absorption spectra of Ru(III) complexes are characterized by a variety of transitions, including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and ligand-centered (π-π*) transitions. The specific energies and intensities of these bands are highly dependent on the nature of the coordinated ligands and the geometry of the complex.

In many Ru(III) polypyridyl complexes, the spectra exhibit intense ligand-centered absorption bands in the ultraviolet region and broader, less intense charge-transfer bands in the visible region. For instance, the electronic absorption spectrum of a Ru(III) complex with a polypyridyl ligand, 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline, shows distinct absorption bands. nih.gov The photophysical properties of Ru(III) complexes are often probed using techniques such as UV-Vis absorption and emission spectroscopy to understand the nature of the excited states. However, unlike many Ru(II) polypyridyl complexes, Ru(III) complexes are often non-luminescent or weakly luminescent at room temperature due to efficient non-radiative decay pathways from their excited states.

Selected Electronic Absorption Data for Ruthenium(3+) Complexes
ComplexSolventAbsorption Maxima (λmax, nm)Assignment
[Ru(Cl)3(L1)] (L1 = 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline)DMF/Methanol (B129727)~260, ~320, ~450π-π*, LMCT, d-d/LMCT
(NH3)5RuIII(2,4-dihydroxybenzoate)Single Crystal450, 303LMCT
(NH3)5RuIII(xanthine)Not SpecifiedMultiple bandsLMCT

Ligand-to-Metal Charge Transfer (LMCT) Transitions in Ruthenium(3+) Systems

A prominent feature in the electronic spectra of many Ru(III) complexes is the presence of ligand-to-metal charge transfer (LMCT) bands. In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-centered d-orbital, resulting in the formal reduction of the metal center (Ru(III) to Ru(II)) and oxidation of the ligand in the excited state. These transitions are typically observed in complexes where the ligands are relatively electron-rich and the metal is in a higher oxidation state. libretexts.org

For example, Ru(III) complexes with ligands such as dihydroxybenzoate or xanthine (B1682287) exhibit distinct LMCT absorptions. researchgate.net The energies of these LMCT bands provide information about the energies of the molecular orbitals on the ligand. In some cases, multiple LMCT bands can be observed, corresponding to transitions from different ligand orbitals or to different metal d-orbitals. The intensity and energy of LMCT transitions are sensitive to the solvent and the specific ligand structure. researchgate.net

Photoinduced Aquation and Ligand Dissociation Processes

Upon photoexcitation, Ru(III) complexes can undergo ligand dissociation or substitution reactions, often with the solvent, in a process known as photoaquation if the solvent is water. This photoreactivity is often initiated by the population of a dissociative excited state, which can be a ligand-field (d-d) state or a charge-transfer state. The quantum yield of these processes, which is a measure of the efficiency of the photochemical reaction, is dependent on the nature of the ligands, the excitation wavelength, and the reaction environment.

Studies on the hydrolysis of Ru(III) complexes, such as those with imidazole (B134444) and indazole ligands, have shown that the substitution of a ligand by a water molecule can be a key step in their mechanism of action. emich.edu For instance, the hydrolysis of trans-[RuCl4(imidazole)2]- involves a two-step process where chloride ligands are sequentially replaced by water molecules. emich.edu While much of the research on photoinduced ligand exchange has focused on Ru(II) complexes, the principles can be extended to Ru(III) systems. mdpi.comuniversiteitleiden.nl The population of metal-centered (MC) excited states can lead to the weakening of metal-ligand bonds and subsequent ligand dissociation. mdpi.com In some cases, photoisomerization of the ligand can also lead to changes in the coordination sphere. acs.org

Photochemical Generation and Kinetic Studies of Reactive Species (e.g., Ru(V)-oxo)

A significant area of research in the photochemistry of ruthenium complexes is the generation of highly reactive high-valent species, such as Ruthenium(V)-oxo (Ru(V)=O) complexes. These species are potent oxidizing agents and are implicated in various catalytic oxidation reactions. Laser flash photolysis is a powerful technique used to generate and study these transient species in real-time. nih.gov

One method for photochemically generating a Ru(V)-oxo species involves the photolysis of a porphyrin-ruthenium(III) N-oxide adduct. This process leads to the heterolysis of the Ru-O bond, forming the transient Ru(V)-oxo species. nih.govnih.gov Alternatively, photo-disproportionation of a bis-porphyrin-diruthenium(IV) μ-oxo dimer can yield a porphyrin-ruthenium(III) species and a putative porphyrin-ruthenium(V)-oxo species. nih.govnih.gov

Kinetic studies have revealed that these photochemically generated Ru(V)-oxo transients are remarkably reactive. They react with organic substrates, such as alcohols and alkenes, at rates that are 5 to 6 orders of magnitude faster than the corresponding trans-dioxoruthenium(VI) porphyrins. nih.gov

Second-Order Rate Constants (kox) for the Reaction of a Photochemically Generated Porphyrin-Ruthenium(V)-oxo Species with Various Substrates at 22 °C nih.gov
Substratekox (M-1 s-1)
Diphenylmethanol6.6 × 103
Styrene2.5 × 103
Cyclohexene (B86901)1.8 × 103

The high reactivity observed in these kinetic studies supports the characterization of the transient as a true Ru(V)-oxo species. nih.gov

Photosensitization Phenomena and Light-Driven Chemistry

Ruthenium complexes are well-known for their roles as photosensitizers in a variety of light-driven chemical processes. In a photosensitization process, the ruthenium complex absorbs light, is promoted to an excited state, and then induces a chemical reaction in another molecule, often through energy or electron transfer. While Ru(II) polypyridyl complexes are the most studied photosensitizers, the Ru(III) oxidation state is a crucial intermediate in many photocatalytic cycles.

Furthermore, Ru(III) complexes can participate in photoinduced electron transfer reactions. For instance, in bimetallic systems, photoexcitation of a Ru(II) center can lead to intramolecular electron transfer to a linked Co(III) center, generating a Ru(III) species in the process. nih.gov This charge-separated state can then initiate further chemical transformations. The ability to generate Ru(III) photochemically allows for its involvement in a range of light-driven reactions, including the activation of small molecules and the catalysis of organic transformations.

Catalytic Applications and Mechanistic Insights of Ruthenium 3+

Homogeneous Catalysis by Ruthenium(3+) Complexes

Ruthenium(3+) complexes are effective homogeneous catalysts, often acting as pre-catalysts that enter the catalytic cycle after an initial reduction or ligand exchange step. Their activity spans a range of fundamental organic transformations.

Hydrogenation Reactions

Ruthenium(3+) compounds have been recognized for their ability to catalyze hydrogenation reactions. Simple salts like Ruthenium(III) chloride (RuCl₃) can activate molecular hydrogen (H₂) homogeneously in solution, initiating the reduction of various substrates. researchgate.net More sophisticated systems involve specially designed ligands that modulate the reactivity of the Ru(3+) center.

For instance, naphthaldiimine-based Ru(III) complexes have demonstrated catalytic activity in the hydrogenation of alkenes such as 1-hexene (B165129) and cyclohexene (B86901). d-nb.info Mechanistic studies suggest that the catalytic cycle is initiated by the in situ generation of a ruthenium(III)-hydride (Ru(III)-H) species, which is the primary active catalyst. d-nb.info These complexes can also catalyze the isomerization of terminal alkenes to internal alkenes. d-nb.info While some ruthenium systems used for hydrogenation are based on Ru(II) or are found to be colloidal Ru(0) in nature, the role of Ru(III) as a stable and effective pre-catalyst is well-established. d-nb.infowiley-vch.de In some cases, it is proposed that the Ru(III) salt undergoes an in-situ reduction to a lower oxidation state, such as Ru(II), which then drives the catalytic hydrogenation. beilstein-journals.org

Table 1: Performance of Ruthenium(3+) Complexes in Homogeneous Hydrogenation This table is based on data from representative research findings.

Catalyst Precursor Substrate Product Key Findings Reference
mer-[RuCl3(dppb)(H2O)] 1-Decene 1-Decanol Used in tandem hydroformylation-hydrogenation reactions. researchgate.net
Naphthaldiimine-Ru(III) Complex 1-Hexene Hexane, 2-Hexene Catalyzed both hydrogenation and isomerization; Ru(III)-H species proposed as active catalyst. d-nb.info
Ruthenium(III) chloride Aryl Aldehydes Aryl Alcohols Effective for transfer hydrogenation; in-situ reduction to Ru(II) is presumed. beilstein-journals.org

Oxidation Reactions (e.g., Alcohol Oxidation)

The oxidative power of ruthenium complexes is well-documented, and Ru(3+) plays a significant role in this area. Ruthenium(III) chloride (RuCl₃) serves as a straightforward and efficient homogeneous catalyst for the selective oxidation of long-chain fatty alcohols into their corresponding aldehydes. nih.gov This process can be finely tuned to achieve high conversion and selectivity by choosing appropriate oxidizing agents and solvents. nih.gov

Furthermore, tailored Ru(III) complexes have been synthesized to perform specific oxidative transformations. For example, 3-(aryl azo)-4-hydroxy-1,2-naphthoquinone Ruthenium(III) complexes have been successfully employed for the catalytic conversion of benzyl (B1604629) alcohols into benzoic acid derivatives, demonstrating the versatility of Ru(3+) in promoting oxidations beyond the aldehyde stage. thieme-connect.de

Table 2: Ruthenium(3+)-Catalyzed Oxidation of Alcohols This table presents data compiled from studies on alcohol oxidation using Ru(III) catalysts.

Catalyst Substrate Oxidizing Agent Product Yield Reference
RuCl₃·(H₂O)x Fatty Alcohols Trimethylamine N-oxide (TMAO) Fatty Aldehydes High Conversion & Selectivity nih.gov
3-(p-substituted phenyl azo)-4-hydroxy-l,2-naphthoquinones Ru(III) complex (Ru3) Benzyl Alcohols K₂S₂O₈ / aq. KOH Benzoic Acid Derivatives High Yields thieme-connect.de

Carbon-Carbon Coupling Reactions

Ruthenium(3+) complexes have emerged as viable catalysts for carbon-carbon bond-forming reactions. Research has shown that specifically designed six-coordinate ruthenium(III) complexes, such as those containing chalcone (B49325) thiosemicarbazone ligands, can effectively catalyze C-C coupling reactions. rsc.org These complexes are typically prepared from Ru(III) precursors like [RuX₃(EPh₃)₃] (where X = Cl or Br; E = P or As). rsc.org The catalytic activity is influenced by the coordination environment around the ruthenium center, which can be tuned by modifying the ancillary ligands. While many modern cross-coupling methods rely on Ru(II) catalysts, these findings highlight the potential of stable Ru(III) complexes to participate directly in C-C bond formation. rsc.orgdiva-portal.org

Reductive Amination and Hydroformylation Catalysis

In the fields of reductive amination and hydroformylation, Ru(3+) compounds often serve as robust pre-catalysts. Although the catalytically active species in the reaction cycle is frequently a lower-valent ruthenium species (e.g., Ru(II) or Ru(0)), the initial Ru(3+) complex is crucial for initiating the process under the reaction conditions. researchgate.netbeilstein-journals.org

In hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, Ru(III) complexes containing phosphine (B1218219) and pyridine (B92270) ligands have been investigated. researchgate.netresearchgate.net For example, mer-[RuCl₃(dppb)(H₂O)] and related complexes have been applied as pre-catalysts in tandem hydroformylation-hydrogenation reactions of alkenes. researchgate.net Similarly, RuCl₃(PPh₃)₃(MeOH) has been tested as a precursor, though the active species in many ruthenium-catalyzed hydroformylations are believed to be carbonyl complexes of Ru(0) or Ru(II). wiley-vch.de

Heterogeneous Catalysis Involving Ruthenium(3+) Derived Species

The utility of Ruthenium(3+) extends to the synthesis of solid-state catalysts, where it serves as a critical precursor for creating highly active and stable heterogeneous systems.

Ruthenium-based Nanomaterials in Catalysis

Ruthenium-based nanomaterials are highly effective heterogeneous catalysts, particularly for hydrogenation reactions. A key synthetic strategy involves using Ru(3+) compounds as precursors to generate finely dispersed ruthenium nanoparticles (Ru-NPs) on high-surface-area supports.

A notable example is the use of an oxo-centered trimeric ruthenium cluster, [Ru₃(μ₃-O)(μ-CH₃COO)₆(H₂O)₃]CH₃COO, which contains Ru(3+), as a precursor. escholarship.orgresearchgate.net This cluster can be grafted onto supports like metal-organic frameworks (MOFs), such as MIL-101(Cr). escholarship.orgresearchgate.net Subsequent reduction leads to the formation of small, highly dispersed Ru(0) nanoparticles confined within the support's pores. These Ru-NPs derived from a Ru(3+) precursor exhibit exceptional performance in reactions like the transfer hydrogenation of benzene (B151609). escholarship.orgresearchgate.net The initial Ru(3+) state allows for controlled deposition and interaction with the support material before reduction to the active metallic state. Other supports, including various forms of carbon, are also widely used to host ruthenium nanoparticles for hydrogenating biomass-derived compounds. researchgate.net

Table 3: Catalysis by Ruthenium Nanomaterials Derived from Ru(3+) Precursors This table summarizes the application of heterogeneous catalysts prepared from Ru(3+) species.

Catalyst Precursor Support Reaction Key Performance Metric Reference
Ru/ED-MIL-101(Cr) [Ru₃O(OAc)₆(H₂O)₃]OAc MIL-101(Cr) Transfer Hydrogenation of Benzene Outperforms other Ru-based catalysts. escholarship.orgresearchgate.net
Ru-NPs Ru(III) cluster Metal-Organic Framework Transfer Hydrogenation Finely dispersed Ru nanoparticles formed after reduction. escholarship.org
Ru/C Ruthenium precursors Carbon Hydrogenation of Biomass RuO₂ and Ru⁰ phases identified in the catalyst. researchgate.net

Single Atom Catalysis (SACs) using Ruthenium

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, prized for their maximum atomic utilization efficiency, high selectivity, and unique electronic properties. rsc.orgrsc.org In this context, ruthenium has emerged as a promising, cost-effective alternative to platinum for various electrocatalytic applications, particularly the hydrogen evolution reaction (HER). rsc.orgresearchgate.net Ruthenium(III) chloride (RuCl₃) often serves as a precursor for creating these advanced catalytic materials. agscientific.com

The design of Ru SACs involves anchoring individual ruthenium atoms onto a support material. The interaction between the single Ru atom and the support is critical for the catalyst's performance. For instance, a novel HER catalyst was developed by embedding ruthenium ions, derived from refluxing RuCl₃, into the molecular framework of graphitic carbon nitride (C₃N₄) nanosheets. rsc.org This process leverages the strong affinity of Ru³⁺ ions for the pyridinic nitrogen atoms within the C₃N₄ structure. rsc.org Spectroscopic analysis confirmed charge transfer from the carbon nitride scaffold to the ruthenium centers, forming Ru-N moieties that act as the active sites. rsc.org The synergistic interaction between ruthenium and the support facilitates the adsorption of hydrogen, a key step in the HER process. rsc.org

Further performance enhancements can be achieved through precise engineering of the catalyst's structure. Strategies such as creating strain-tunable sulfur vacancies around single Ru atoms on nanoporous MoS₂ have been shown to accelerate the alkaline HER. nih.gov By modulating the strain, the synergistic effect between the vacancies and the Ru sites is amplified, which improves the catalytic activity by increasing reactant density and accelerating the H-H coupling process. nih.gov These approaches highlight that the activity of Ru SACs is not just an intrinsic property of the metal atom but is profoundly influenced by its coordination environment and interaction with the support material. rsc.orgnih.gov

Photocatalysis by Ruthenium(3+) Systems

Ruthenium complexes are central to many photocatalytic systems designed for energy conversion and chemical synthesis. A common strategy involves the use of ruthenium polypyridine complexes, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), as photosensitizers. acs.orgresearchgate.net Upon absorption of visible light, the photosensitizer is promoted to an excited state. This excited species can then react via two main pathways: reductive or oxidative quenching. In the context of Ru(3+), the oxidative quenching cycle is of primary importance. In this pathway, the excited photosensitizer donates an electron to a sacrificial electron acceptor, generating the potent oxidant, Ru(3+) (e.g., [Ru(bpy)₃]³⁺), which drives subsequent chemical transformations. acs.orgnih.govacs.org

Light-Driven Water Oxidation and Hydrogen Evolution Reactions

The generation of hydrogen and oxygen from water using sunlight is a cornerstone of artificial photosynthesis, and Ru(3+) systems are pivotal in this endeavor.

Table 1: Examples of Ruthenium(3+)-Based Photocatalytic Systems for Water Splitting This table is interactive. Click on the headers to sort.

ReactionPhotosensitizer (PS)CatalystSacrificial AgentKey FindingReference
Water Oxidation[Ru(bpy)₃]²⁺Ir-blue dimerS₂O₈²⁻ (Acceptor)Photogenerated Ru(3+) oxidizes the Ir(III) precursor to form the active Ir(IV,IV) catalyst. acs.org
Water Oxidation[Ru(bpy)₃]²⁺Dinuclear Ruthenium ComplexCe(IV) or S₂O₈²⁻ (Acceptor)Achieved a high turnover number of 1270 in a homogeneous system. rsc.org
Water Oxidation[Ru(bpy)₃]²⁺[Ru(bda)(isoq)₂]Na₂S₂O₈ (Acceptor)The rate-limiting step is electron transfer from the catalyst to the photogenerated Ru(3+). acs.org
Hydrogen EvolutionRu(II) Polypyridine ComplexesCobaloximeAscorbic Acid (Donor)Modifying ligands on the Ru-PS can outperform the standard [Ru(bpy)₃]²⁺. researchgate.netrsc.org
Hydrogen Evolution-Ru³⁺-C₃N₄ Nanosheets- (Electrocatalysis)Synergistic interactions at Ru-N moieties facilitate hydrogen adsorption. rsc.org

Carbon Dioxide Reduction Catalysis

Photocatalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a key strategy for mitigating its atmospheric accumulation. Ruthenium-based systems are among the most studied for this purpose. acs.orgmdpi.com Typically, these systems consist of a photosensitizer, a catalyst, and a sacrificial electron donor. acs.org While many systems operate via a reductive quenching mechanism where the excited photosensitizer is reduced (e.g., to Ru⁺), the catalyst itself can involve various ruthenium oxidation states. acs.orgmdpi.com

One notable application is the selective formation of dialkyl formamides from CO₂, catalyzed by a system containing [Ru(bpy)₂(CO)₂]²⁺ as the catalyst, [Ru(bpy)₃]²⁺ as the photosensitizer, and a secondary amine (like dimethylamine, Me₂NH) in acetonitrile (B52724). nih.govresearcher.life In this process, the amine serves a dual role as both the sacrificial electron donor and the substrate that gets incorporated into the final product. nih.gov A crucial intermediate is a ruthenium carbamoyl (B1232498) complex, [Ru(bpy)₂(CO)(CONMe₂)]⁺, which is formed by the nucleophilic attack of the amine on the Ru-carbonyl catalyst. nih.govresearcher.life This intermediate is the precursor to dimethylformamide (DMF). The selectivity of the reaction, which can also produce formic acid (HCOOH), depends on the rate of formation of this ruthenium carbamoyl intermediate, which in turn is influenced by the steric bulk of the amine used. nih.govresearcher.life

Catalyst Design Principles and Optimization Strategies for Ruthenium(3+)

The efficiency, selectivity, and stability of Ru(3+)-based catalysts are not accidental; they are the result of rational design and systematic optimization. numberanalytics.comrsc.org Several key principles guide the development of these advanced materials.

Core Design Principles:

Oxidation State and Ligand Environment: The catalytic performance of a ruthenium complex is profoundly influenced by the oxidation state of the central metal atom and the electronic and steric properties of its surrounding ligands. numberanalytics.com Ligand architectures, such as those incorporating phosphines or N-heterocyclic carbenes (NHCs), can be tailored to stabilize specific oxidation states and create a desired reaction environment around the Ru center. numberanalytics.com

Engineering Support Interactions: For heterogeneous catalysts like SACs, the support is not merely an inert scaffold. Strategies like alloy engineering, doping, and surface engineering are used to create beneficial metal-support interactions. rsc.orgpolyu.edu.hk Doping ruthenium catalysts with other transition metals (e.g., Ni, Co) or non-metals (e.g., P, Sb) can induce synergistic effects that accelerate water dissociation or optimize the binding energy of reaction intermediates. polyu.edu.hkmdpi.com

Single-Atom Engineering: This strategy focuses on maximizing the utility of the precious metal while creating unique active sites. rsc.org Anchoring single Ru atoms onto supports like manganese dioxide (MnO₂) or platinum-copper (PtCuₓ) nanowires can enhance stability by preventing metal leaching and tune the electronic properties of the Ru atom to optimize catalytic activity. rsc.org

Optimization Strategies: Once a catalyst is designed, its performance is fine-tuned by optimizing reaction conditions. This includes adjusting parameters such as temperature, pressure, solvent, and the concentrations of substrates and additives. numberanalytics.com For electrocatalysts, engineering the electrolyte (e.g., pH) is a critical lever for controlling activity and selectivity. rsc.org

Table 2: Summary of Design Principles for Ruthenium(3+)-Based Catalysts This table is interactive. Click on the headers to sort.

Design StrategyDescriptionEffect on PerformanceReference
Ligand ModificationAltering the chemical structure of ligands (e.g., phosphines, NHCs) bound to the Ru center.Modulates electronic and steric properties, influencing catalyst reactivity, selectivity, and stability. numberanalytics.com
Alloying/DopingIntroducing other metallic or non-metallic elements into the Ru catalyst structure.Creates synergistic effects, optimizes adsorption energies of intermediates, and can enhance stability. rsc.orgpolyu.edu.hkmdpi.com
Single-Atom EngineeringIsolating individual Ru atoms on a support material.Maximizes atom efficiency, enhances stability, and allows for fine-tuning of electronic properties via support interactions. rsc.org
Support/Surface EngineeringModifying the catalyst support by creating vacancies or inducing strain.Amplifies catalytic activity by altering the electronic structure of active sites and improving reactant adsorption. nih.gov

Mechanistic Investigations of Ruthenium(3+) Catalyzed Reactions

Understanding the precise pathway by which a catalyst transforms reactants into products is crucial for improving existing catalytic systems and designing new ones. Mechanistic investigations aim to map out the entire catalytic cycle, identify all intermediate species, and determine the rate-limiting step. dtu.dkacs.org These studies typically employ a combination of experimental methods—such as kinetic analysis, isotope labeling studies, and in-situ spectroscopy—and computational modeling, most notably Density Functional Theory (DFT). dtu.dkmarquette.edu

Elucidation of Catalytic Cycles and Identification of Intermediates

By studying reactions in detail, researchers can propose plausible catalytic cycles. For example, in the ruthenium-catalyzed dehydrogenative synthesis of thioesters from alcohols and thiols, mechanistic studies revealed that the reaction does not proceed via the expected esterification pathway. acs.org Instead, the high affinity of ruthenium for sulfur drives the system towards key intermediates like a ruthenium hydrido thiol (Ru-2) and a ruthenium thiolate (Ru-3), with the latter being the catalyst's resting state. acs.org This preference prevents the formation of ruthenium alkoxide species necessary for ester production, thus explaining the reaction's excellent chemoselectivity for the thioester. acs.org

In another example, the mechanism for a ruthenium-catalyzed hydrocarbamoylation reaction was proposed to proceed through a distinct cycle. ethz.ch The cycle is believed to begin with the oxidative addition of the catalyst into the C-H bond of a formamide, which generates a hydrido-carbamoyl ruthenium species. ethz.ch This is followed by the migratory insertion of an alkene into the ruthenium-hydride bond, and the cycle is completed by reductive elimination of the final amide product, which regenerates the active catalyst. ethz.ch

Computational studies are often essential for corroborating proposed mechanisms and characterizing transient intermediates that are difficult to observe experimentally. For the deaminative coupling of primary amines, DFT calculations supported a stepwise mechanism involving the formation of a Ru(IV)-alkyl species via a acs.orgnumberanalytics.com-carbon migration step within a Ru-enamine intermediate. marquette.edu These detailed investigations provide a molecular-level understanding of how the catalyst functions, offering a roadmap for future catalyst design and optimization. dtu.dkacs.orgmarquette.edu

Electron/Proton Transfer Processes in Catalytic Cycles

In the catalytic cycles of ruthenium complexes, the interconversion between different oxidation states is frequently accomplished through electron and proton transfer processes. A particularly significant mechanism is the proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a single, concerted step. This process is crucial for avoiding high-energy intermediates and leveling redox potentials in catalytic reactions such as water oxidation. chinesechemsoc.org

A prime example is the water oxidation cycle catalyzed by single-site ruthenium complexes. The process can be initiated with a Ru(II)-aqua complex, such as [Ru(II)(tpy)(bpm)(OH₂)]²⁺. nih.govpnas.org Through a series of PCET steps, this complex is oxidized. The first PCET converts [Ru(II)-OH₂]²⁺ to [Ru(III)-OH]²⁺. pnas.org A subsequent PCET step oxidizes the complex further to a Ru(IV)-oxo species, [Ru(IV)=O]²⁺. nih.govpnas.org These PCET pathways are fundamental as they allow the system to circumvent highly acidic and unstable intermediates that would form through simple electron transfer. pnas.org

Proton transfer is a critical component for accelerating the rate of water oxidation. researchgate.net The strategic placement of basic groups within the ligand framework can facilitate intramolecular proton transfer, significantly boosting catalytic turnover frequencies. For instance, a ruthenium complex featuring a dangling carboxylate group demonstrated a turnover frequency of 8,000 s⁻¹ at pH 7.0, a rate attributed to the carboxylate's role in mediating proton transfer during the catalytic cycle. nih.gov In photoredox catalysis, the Ru(3+) state, often generated via photo-induced electron transfer, is a powerful oxidant. For example, the excited state of a tris(2,2′-bipyridine)ruthenium(II) complex, *Ru(bpy)₃²⁺, can be quenched oxidatively to form Ru(bpy)₃³⁺. This Ru(3+) species is a potent oxidant capable of accepting an electron from a donor molecule, thereby regenerating the Ru(II) catalyst and completing the cycle. nih.gov The reduction of Ru(3+) back to Ru(II) can also occur via photoreduction by water. researchgate.net

The table below summarizes key electron/proton transfer steps in a representative Ru-catalyzed water oxidation cycle.

Initial Species Process Resulting Species Key Feature Reference
[Ru(II)-OH₂]²⁺PCET[Ru(III)-OH]²⁺Uphill but forms a stable intermediate. pnas.org
[Ru(III)-OH]²⁺PCET[Ru(IV)=O]²⁺Avoids unstable Ru(IV) aqua/hydroxo species. pnas.org
[Ru(V)=O]³⁺ + 2H₂OWater Nucleophilic Attack / Proton Transfer[Ru(III)-OOH]²⁺ + H₃O⁺Key O-O bond formation step. nih.govpnas.org
[Ru(III)-OOH]²⁺PCET[Ru(IV)-OO]²⁺Occurs at pH < 3.7. nih.govpnas.org
*Ru(bpy)₃²⁺ + AOxidative Quenching (SET)Ru(bpy)₃³⁺ + A⁻Generation of a strong oxidant. nih.gov
Ru(bpy)₃³⁺ + DElectron Transfer (SET)Ru(bpy)₃²⁺ + D⁺Regeneration of the ground-state catalyst. nih.gov

Note: PCET = Proton-Coupled Electron Transfer; SET = Single-Electron Transfer; A = Electron Acceptor; D = Electron Donor.

Role of Variable Oxidation States in Catalytic Activity

The catalytic versatility of ruthenium stems directly from its ability to access a wide range of oxidation states, from -2 to +8. numberanalytics.comresearchgate.net In many catalytic cycles, the ruthenium center shuttles between multiple oxidation states, such as Ru(II), Ru(III), Ru(IV), and Ru(V). This flexibility is fundamental to its function, allowing the complex to participate in various steps of a reaction, including substrate activation, bond formation, and product release. numberanalytics.comnumberanalytics.com

In the context of water oxidation, the catalytic cycle of a single-site ruthenium catalyst provides a clear illustration of the importance of variable oxidation states. The cycle involves the sequential oxidation of the metal center from Ru(II) to Ru(V). nih.govpnas.org

Ru(II) → Ru(III) → Ru(IV): The initial Ru(II)-aqua complex undergoes two successive PCET oxidations to reach the active Ru(IV)=O state. nih.govpnas.org

Ru(IV) → Ru(V): A simple electron transfer step further oxidizes the complex to the highly electrophilic Ru(V)=O species. pnas.org This high-valent oxo species is crucial for facilitating the key oxygen-oxygen bond formation step, which occurs via a nucleophilic attack by a water molecule. nih.govpnas.org

Ru(V) → Ru(III): The O-O bond formation results in the generation of a Ru(III)-hydroperoxo ([Ru(III)-OOH]²⁺) intermediate, reducing the metal center. nih.govpnas.org

Ru(III) → Ru(IV): This intermediate is then oxidized back to a Ru(IV) species before releasing oxygen and regenerating a lower oxidation state of the catalyst to re-enter the cycle. nih.govpnas.org

The efficiency of these catalysts is often linked to the ability of the ligand framework to stabilize the various oxidation states involved. For example, the superiority of the Ru-bda catalyst family originates in part from its variable coordination number at different oxidation states, which is dictated by the adaptative nature of the ligand. chinesechemsoc.orgosti.gov In some systems, the coordination number of the ruthenium center changes as its oxidation state changes; for instance, a complex may be six-coordinated in the Ru(II) state and seven-coordinated in the Ru(IV) state. nih.govosti.gov This structural flexibility allows the complex to accommodate the electronic requirements of each step in the catalytic cycle. osti.gov

The table below outlines the oxidation states of Ruthenium in a typical water oxidation cycle.

Ruthenium Species Oxidation State Role in Catalytic Cycle Reference
[Ru-OH₂]²⁺Ru(II)Initial state, starting point of the cycle. nih.govpnas.org
[Ru-OH]²⁺Ru(III)Intermediate formed after the first PCET. pnas.org
[Ru=O]²⁺Ru(IV)Active species for further oxidation. nih.govpnas.org
[Ru=O]³⁺Ru(V)Highly electrophilic species that enables O-O bond formation. nih.govpnas.org
[Ru-OOH]²⁺Ru(III)Intermediate formed after O-O bond formation. nih.govpnas.org

Strategies for Enhancing Selectivity and Efficiency

Several strategies are employed to improve the catalytic performance of ruthenium complexes, focusing on enhancing their efficiency (e.g., turnover frequency, TON) and selectivity. These strategies primarily involve modifying the ligand architecture, utilizing support materials, and tuning reaction conditions. numberanalytics.com

Ligand Design: The nature of the ligands surrounding the ruthenium center is a critical factor in determining catalytic performance. numberanalytics.com

Electronic Effects: The electron-donating or -withdrawing properties of the ligands can be tuned to stabilize specific oxidation states required in the catalytic cycle. Increasing the π-acceptor character of ligands generally stabilizes Ru(II) species. acs.org The incorporation of hemilabile or dangling carboxylate groups can act as internal bases to facilitate proton transfer, thereby accelerating the reaction rate. nih.govresearchgate.net

Steric Properties: The steric bulk of ligands can influence the selectivity of a reaction by controlling the access of substrates to the metal center. numberanalytics.com

Use of Supports and Immobilization: Immobilizing homogeneous catalysts onto solid supports can enhance stability, facilitate catalyst recovery and reuse, and in some cases, improve catalytic activity.

Graphene Oxide (GO): Supporting ruthenium aqua complexes on GO has been shown to enhance photocatalytic performance in alcohol oxidation. This improvement is attributed to facilitated electron transfer and prevention of the deactivation of the catalyst. acs.org

Domain-Limited Catalysis: Creating catalysts where the active ruthenium sites are encapsulated within specific nanoscale domains, such as the pores of metal-organic frameworks (MOFs), can enhance both efficiency and selectivity through spatial confinement effects. acs.org

Doping and Synergistic Effects: Introducing other elements into the catalyst formulation can significantly enhance durability and activity.

Alloying/Doping: Alloying ruthenium with non-precious transition metals (e.g., Mn, Fe) can modify the electronic structure and coordination environment of the Ru active sites, leading to improved stability and catalytic performance in reactions like the oxygen evolution reaction (OER). chinesechemsoc.org

Lewis Acids: The addition of non-redox metal ions, acting as Lewis acids (e.g., Al³⁺), has been shown to dramatically improve the oxygen transfer efficiency of a ruthenium catalyst in epoxidation reactions. researchgate.net

Optimization of Reaction Conditions: The efficiency and selectivity of ruthenium-catalyzed reactions are highly dependent on conditions such as temperature, pressure, and solvent. numberanalytics.com For instance, in water oxidation reactions catalyzed by Ru-bda complexes, the rate displays a second-order kinetic dependence on the catalyst concentration, meaning higher concentrations lead to significantly faster reaction rates. pnas.org

The table below summarizes various strategies for enhancing Ruthenium catalyst performance.

Strategy Method Effect Example Application Reference
Ligand ModificationIncorporate dangling carboxylate groupsActs as an internal proton shuttle, boosting TOF.Water Oxidation nih.govresearchgate.net
Support ImmobilizationAnchor Ru complex on Graphene Oxide (GO)Enhances photocatalytic yield and stability.Alcohol Photooxidation acs.org
Spatial ConfinementEncapsulate Ru species in MOF poresImproves stability and selectivity.Hydrogenation acs.org
DopingIntroduce non-precious metals (e.g., Mn, Fe)Modifies electronic structure, enhances stability.Oxygen Evolution Reaction chinesechemsoc.org
AdditivesUse of non-redox Lewis acids (e.g., Al³⁺)Improves oxygen transfer efficiency.Olefin Epoxidation researchgate.net
Reaction ConditionsIncrease catalyst concentrationIncreases reaction rate for second-order kinetics.Water Oxidation pnas.org

Ruthenium 3+ Containing Nanomaterials and Their Advanced Applications

Synthesis and Controlled Morphology of Ruthenium Nanomaterials

The synthesis of ruthenium nanomaterials with controlled size and shape is paramount to tailoring their properties for specific applications. Various chemical and physical methods have been developed to achieve this control, often starting from a Ruthenium(3+) precursor such as Ruthenium(III) chloride (RuCl₃).

One of the most common and versatile methods is the polyol synthesis . rsc.org In this approach, a polyol such as ethylene (B1197577) glycol, diethylene glycol, or triethylene glycol acts as both the solvent and the reducing agent at elevated temperatures. rsc.org The size of the resulting ruthenium nanoparticles can be controlled by adjusting parameters like the reaction temperature, the type of polyol used, and the concentration of stabilizers. psu.edu For instance, higher reaction temperatures generally lead to the formation of smaller nanoparticles. rsc.org The addition of a stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), is crucial to prevent agglomeration and control particle growth. psu.edunih.gov The molecular weight and concentration of the stabilizer also play a significant role in determining the final particle size. nih.gov

Hydrothermal synthesis offers another effective route for producing ruthenium nanoparticles. nih.gov This method involves the reduction of an aqueous solution of a Ru(3+) salt under high temperature and pressure. nih.gov The choice of reducing agent, such as sodium citrate, ascorbic acid, or succinic acid, can influence the shape of the resulting nanoparticles, yielding morphologies like hexagonal nanocrystals or spherical particles. nih.gov The pH of the reaction medium is another critical parameter that affects the final size of the nanoparticles. researchgate.net

Other notable synthesis techniques include:

Chemical reduction in aqueous solutions using strong reducing agents like sodium borohydride (B1222165). This method can produce very small nanoparticles with a narrow size distribution, although careful pH control is necessary to prevent precipitation. rsc.orgrsc.org

Microwave-assisted synthesis , which utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to the formation of well-dispersed nanoparticles with uniform shapes and sizes. oup.comresearchgate.net

Seed-mediated growth , where pre-existing metallic nanoparticles (the "seeds") are used to direct the growth of ruthenium nanostructures, allowing for the creation of more complex morphologies like nanoframes and octahedral nanocrystals. acs.orgresearchgate.net

Precipitation methods , which can yield fine, high-purity nanocrystalline ruthenium dioxide (RuO₂) particles. The morphology of these particles can be influenced by the addition of surfactants and the pH of the solution. ijnnonline.net

The ability to control the morphology of ruthenium nanomaterials allows for the creation of diverse structures beyond simple spheres, including pompon-like nano-assemblies, nanocubes, and one-dimensional nanostructures like rods and tubes. rsc.orgworldscientific.comuni-kiel.de This morphological control is key to unlocking and enhancing the functional properties of these advanced materials. rsc.org

Table 1: Synthesis Methods for Ruthenium Nanomaterials and their Morphological Control

Synthesis Method Precursor Example Reducing Agent/Solvent Stabilizer/Surfactant Controlled Morphology Key Parameters
Polyol Synthesis RuCl₃ Ethylene Glycol, Diethylene Glycol Polyvinylpyrrolidone (PVP) Spherical nanoparticles, pompon-like structures Temperature, polyol type, stabilizer concentration rsc.orgpsu.eduworldscientific.com
Hydrothermal Synthesis Ruthenium Trichloride (B1173362) Sodium Citrate, Ascorbic Acid - Hexagonal nanocrystals, spherical nanoparticles Reducing agent type, pH nih.govresearchgate.net
Chemical Reduction RuCl₃ Sodium Borohydride Thioethers, PVP Nanocubes, small nanoparticles pH, stabilizer type rsc.orgrsc.orgacs.org
Microwave-Assisted RuCl₃ Ethylene Glycol PVP Uniform spherical nanoparticles Microwave power, reaction time oup.comresearchgate.net
Seed-Mediated Growth Ru(III) precursor Triethylene Glycol PVP, KBr Octahedral nanocrystals, nanoframes Seed material, precursor concentration acs.orgresearchgate.net
Precipitation RuCl₃·xH₂O - (via NaOH) Sodium Octanoate Spherical RuO₂ nanoparticles pH, surfactant presence ijnnonline.net

Comprehensive Characterization of Ruthenium(3+) Nanomaterial Structure and Composition

A thorough characterization of ruthenium nanomaterials is essential to understand their structure-property relationships. A suite of analytical techniques is employed to investigate their size, shape, crystal structure, and elemental composition.

Microscopy techniques are fundamental for visualizing the morphology and size of the nanoparticles.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide direct imaging of the nanoparticles, revealing their size, shape, and size distribution. nih.govrsc.org HRTEM can further provide information about the crystallinity and lattice structure of the nanomaterials. nih.gov

Scanning Electron Microscopy (SEM) is also used to observe the morphology of the nanomaterials, particularly for larger structures or agglomerates.

Spectroscopy techniques are employed to determine the elemental composition and chemical state of the ruthenium.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to identify the elemental composition and, crucially, the oxidation states of the elements present. For instance, XPS can distinguish between metallic ruthenium (Ru⁰) and ruthenium oxides like RuO₂. worldscientific.comcsic.es Depth profiling with XPS can reveal the composition of different layers within a nanoparticle, such as a core-shell structure. acs.org

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM or TEM, provides elemental analysis of the nanomaterials. researchgate.net

Diffraction and Scattering techniques are used to analyze the crystal structure and particle size.

X-ray Diffraction (XRD) is a standard technique to determine the crystal structure (e.g., hexagonal close-packed (hcp) or face-centered cubic (fcc)), phase purity, and average crystallite size of the nanoparticles. nih.govrsc.org The broadening of XRD peaks can be used to estimate the crystallite size via the Scherrer equation. psu.edu

Small-Angle X-ray Scattering (SAXS) provides information on the particle size, size distribution, and shape in a statistically averaged manner. rsc.org

Other important characterization techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR) , which helps to identify the presence of stabilizing agents or other functional groups on the nanoparticle surface. nih.govresearchgate.net

UV-Visible Spectroscopy (UV-Vis) , which can monitor the formation of nanoparticles during synthesis and provide information about their optical properties. psu.eduacs.org

Thermogravimetric Analysis (TGA) , used to study the thermal stability of the nanoparticles and quantify the amount of capping agent present. nih.gov

Dynamic Light Scattering (DLS) , which measures the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid. nih.gov

Table 2: Techniques for Characterizing Ruthenium(3+) Nanomaterials

Technique Information Obtained
Transmission Electron Microscopy (TEM) Size, shape, morphology, dispersion nih.govrsc.org
High-Resolution TEM (HRTEM) Crystallinity, lattice structure nih.gov
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states, surface chemistry worldscientific.comcsic.es
X-ray Diffraction (XRD) Crystal structure, phase, crystallite size nih.govrsc.org
Fourier-Transform Infrared (FTIR) Surface functional groups, stabilizer identification nih.govresearchgate.net
UV-Visible Spectroscopy (UV-Vis) Optical properties, monitoring of nanoparticle formation psu.eduacs.org
Thermogravimetric Analysis (TGA) Thermal stability, capping agent quantification nih.gov

Nanomaterial Stability and Surface Chemistry

The stability and surface chemistry of ruthenium nanomaterials are critical factors that dictate their performance and longevity in various applications. The high surface-area-to-volume ratio of nanoparticles makes them prone to aggregation to minimize their surface energy. sapub.org

Stabilization is therefore a key aspect of nanoparticle synthesis. This is typically achieved by introducing a capping agent or stabilizer that adsorbs onto the nanoparticle surface.

Steric stabilization involves the use of long-chain organic molecules or polymers, such as polyvinylpyrrolidone (PVP), oleylamine, or thioethers. rsc.orgacs.orgrsc.org These molecules create a physical barrier that prevents the nanoparticles from coming into close contact and aggregating.

Electrostatic stabilization can be achieved by creating a net charge on the surface of the nanoparticles, leading to electrostatic repulsion between them. The addition of ions, such as acetates or hydroxides, can induce this type of stabilization. rsc.orgrsc.org

The choice of stabilizer not only affects the stability but also influences the size, shape, and surface chemistry of the nanoparticles. For example, PVP is a commonly used stabilizer in polyol synthesis and is effective in preventing agglomeration. nih.gov Thioether ligands have been used to synthesize stable ruthenium nanocubes at room temperature. acs.org

The surface chemistry of ruthenium nanomaterials is largely determined by the synthesis method and the presence of capping agents. The surface can be composed of metallic ruthenium, ruthenium oxides, or a combination thereof. For instance, hydrothermal synthesis can produce ruthenium nanoparticles with a metallic core and a ruthenium carbide shell, a structure that has shown exceptional catalytic activity. csic.esacs.org The surface can also be intentionally modified or functionalized to introduce specific chemical properties or to facilitate their dispersal in different media. For example, capping with dimethyl sulfoxide (B87167) (DMSO) has been shown to make RuO₂ nanoparticles soluble in common organic solvents. scispace.com

Understanding and controlling the stability and surface chemistry are crucial for preventing undesirable phenomena like agglomeration and for tailoring the interaction of the nanomaterials with their environment, which is particularly important in catalytic applications.

Applications in Electrocatalysis

Ruthenium-based nanomaterials, particularly those derived from Ruthenium(3+) precursors, are highly valued as electrocatalysts due to their excellent activity and stability for a variety of important electrochemical reactions. Their high surface area and unique electronic properties make them efficient catalysts for reactions central to energy conversion and storage technologies.

One of the most significant applications of ruthenium nanomaterials is in the oxygen evolution reaction (OER) , a key process in water splitting for hydrogen production and in metal-air batteries. Ruthenium dioxide (RuO₂) is one of the most active known electrocatalysts for the OER in acidic media. Nanostructured RuO₂, with its high surface area and abundance of active sites, exhibits enhanced catalytic activity compared to its bulk counterpart.

Ruthenium-based nanomaterials are also effective for the hydrogen evolution reaction (HER) , the other half of the water splitting reaction. While platinum is the benchmark catalyst for HER, ruthenium offers a more cost-effective alternative with commendable performance.

Furthermore, ruthenium nanoparticles are used in direct liquid fuel cells , such as direct methanol (B129727) fuel cells (DMFCs). They are often combined with platinum to form bimetallic Pt-Ru catalysts. In these systems, ruthenium plays a crucial role in mitigating the poisoning of the platinum surface by carbon monoxide (CO), a common intermediate in methanol oxidation. This is known as the bifunctional mechanism, where ruthenium provides oxygen-containing species at lower potentials to oxidize the CO adsorbed on adjacent platinum sites, thereby regenerating the catalyst's activity.

The morphology and composition of the ruthenium nanomaterials play a critical role in their electrocatalytic performance. For instance, one-dimensional nanostructures like nanotubes and nanorods can offer improved charge transport and mass diffusion. uni-kiel.de The synthesis of Pt nanotubes modified with monolayers of ruthenium has been explored to enhance their electrocatalytic activity. uni-kiel.de The development of methods to create nanocrystalline RuO₂ with controlled particle size and shape is driven by the need for materials with enhanced electrocatalytic activity. ijnnonline.net

Role in Emerging Materials Science and Technology

The unique properties of Ruthenium(3+)-containing nanomaterials position them as key players in the advancement of materials science and various emerging technologies. Their applications extend beyond electrocatalysis into areas like energy storage, sensing, and advanced manufacturing.

In the realm of energy storage , ruthenium dioxide (RuO₂) nanoparticles are extensively studied as electrode materials for supercapacitors . RuO₂ exhibits pseudocapacitive behavior, meaning it can store charge through fast and reversible faradaic reactions at its surface. This results in significantly higher specific capacitance compared to carbon-based materials that store charge via an electrical double-layer. Hydrous and crystalline RuO₂ nanoparticles, synthesized via methods like hydrothermal synthesis, have shown excellent electrochemical performance for supercapacitor applications. researchgate.net The high surface area and tailored nanostructure of these materials are crucial for achieving high power and energy densities.

Ruthenium nanomaterials are also finding applications in advanced catalysis . For example, ruthenium nanoparticles supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) are effective catalysts for the Sabatier reaction , which involves the hydrogenation of carbon dioxide to methane. mdpi.com This reaction is of interest for renewable energy storage, where excess electricity can be used to produce hydrogen, which then reacts with CO₂ to form methane, a storable fuel. acs.org Ruthenium nanoparticles with a core-shell structure of metallic ruthenium and ruthenium carbide have demonstrated exceptionally high activity for this reaction at low temperatures. csic.esacs.org

The development of synthetic methods that allow for precise control over the size, shape, and crystal phase of ruthenium nanocrystals is opening up new possibilities. For example, ruthenium nanoframes with a face-centered cubic (fcc) crystal structure have shown enhanced catalytic performance for hydrazine (B178648) decomposition compared to conventional hexagonal close-packed (hcp) ruthenium nanoparticles. researchgate.net This highlights how engineering the nanostructure at the atomic level can lead to superior material properties.

Functionalization Strategies for Ruthenium Nanomaterials

Functionalization of ruthenium nanomaterials is a critical step to enhance their stability, tailor their surface properties, and improve their performance in specific applications. These strategies involve modifying the surface of the nanoparticles with various chemical species.

One primary goal of functionalization is to improve dispersibility and prevent aggregation . This is often achieved by capping the nanoparticles with stabilizing agents during or after synthesis. As mentioned earlier, polymers like PVP are widely used for this purpose. worldscientific.com The choice of capping agent can also be used to control the solubility of the nanoparticles. For instance, capping RuO₂ nanoparticles with DMSO can render them soluble in organic solvents, which can be advantageous for certain catalytic processes. scispace.com

Functionalization can also be used to introduce specific chemical functionalities to the nanoparticle surface. This can be important for applications in sensing or for anchoring the nanoparticles onto a support material. For example, surface modification can be used to attach biomolecules for biosensing applications or to create specific active sites for catalysis.

The development of advanced functionalization strategies is crucial for unlocking the full potential of ruthenium nanomaterials and enabling their integration into a wide range of technological devices and systems.

Biomimetic Systems and Fundamental Biological Interactions of Ruthenium 3+ Complexes

Mimicking Natural Photosynthetic Processes with Ruthenium(3+) Complexes

Ruthenium complexes play a pivotal role in the development of artificial photosynthetic systems, which aim to replicate the natural processes of converting solar energy into chemical fuels. While the initial photosensitizer is often a Ruthenium(II) complex, its photo-oxidation leads to the formation of a Ruthenium(3+) species, which is a powerful oxidant and a crucial intermediate in the subsequent catalytic cycles of water oxidation and CO2 reduction.

Electron Transfer Models in Artificial Photosynthesis

In biomimetic models of Photosystem II (PSII), the primary event is light-induced charge separation. This is often mimicked using a ruthenium polypyridyl complex, which upon absorption of light, becomes excited. This excited state can then be quenched by an electron acceptor, generating a Ruthenium(3+) complex. pnas.org This photogenerated Ru(III) species is a potent oxidant, analogous to the P680+ chlorophyll (B73375) cation radical in natural photosynthesis. nih.gov

A significant area of research focuses on coupling this Ru(III) center to a manganese complex, which serves as a model for the oxygen-evolving complex in PSII. diva-portal.org Following the photo-oxidation to Ru(III), an intramolecular electron transfer can occur from the manganese center to the Ru(III) center, regenerating the Ru(II) photosensitizer for another cycle. acs.orgresearchgate.net This process has been demonstrated in various supramolecular assemblies where a [Ru(bpy)3]2+ type photosensitizer is covalently linked to manganese complexes. diva-portal.orgresearchgate.net Flash photolysis experiments have shown that a photo-oxidized Ru(III) species can sequentially oxidize a linked dimeric manganese center from the Mn(II,II) state up to the Mn(III,IV) state. nih.govresearchgate.net This accumulative electron transfer is a key step in mimicking the multi-electron process of water oxidation. researchgate.net

The efficiency of this intramolecular electron transfer is influenced by factors such as the distance between the ruthenium and manganese centers and the nature of the bridging ligand. diva-portal.org In some models, a tyrosine residue is incorporated as a redox-active link between the ruthenium photosensitizer and the manganese catalyst, mirroring the role of Tyrosine-Z in natural PSII. nih.govacs.org The photogenerated Ru(III) oxidizes the tyrosine, which in turn oxidizes the manganese complex. acs.org

System Type Photosensitizer (Precursor) Electron Donor Key Process Involving Ru(3+) Reference
Ru-Mn Dinuclear Complex[Ru(bpy)3]2+ derivativeManganese(II)Intramolecular electron transfer from Mn(II) to photo-oxidized Ru(III) researchgate.net
Ru-Tyrosine-Mn Triad[Ru(bpy)3]2+-tyrosine assemblyManganese(II,II) complexRu(III) oxidizes tyrosine, which then oxidizes the Mn complex nih.govacs.org
Supramolecular Ru-Mn Assembly[Ru(bpy)2(dmbpy)]2+ derivativeDimeric Manganese(II,II)Stepwise oxidation of the Mn2(II,II) dimer to Mn2(III,IV) by Ru(III) researchgate.netdcu.ie

Biomimetic Water Oxidation and CO2 Reduction Systems

The mechanism often involves proton-coupled electron transfer (PCET) steps. For instance, the comproportionation reaction between [Ru(IV)=O]2+ and [Ru(II)-OH₂]2+ to produce [Ru(III)-OH]2+ was an early discovery in understanding PCET processes crucial for water oxidation. tesisenred.net In catalytic cycles, a Ru(III) species can be further oxidized to higher valent Ru(IV) and Ru(V) oxo species, which are believed to be the key intermediates that react with water or with each other to form the O-O bond. mdpi.com The design of the ligand framework around the ruthenium center is critical; it modulates the redox potentials and stabilizes the high-valent intermediates required for catalysis. tesisenred.netresearchgate.net For example, a single-site Ru complex with a carboxylate-amide ligand was shown to be an effective water oxidation catalyst driven by the mild oxidant [Ru(bpy)₃]³⁺. researchgate.net

Fundamental Interactions of Ruthenium(3+) Complexes with Biomolecules

Ruthenium(3+) complexes exhibit a rich coordination chemistry that facilitates diverse interactions with essential biomolecules like DNA and proteins. These interactions are fundamental to understanding their biological activity, distinct from direct therapeutic applications.

Mechanistic Studies of DNA Binding

Ruthenium complexes, including those in the +3 oxidation state, interact with DNA through various non-covalent and covalent binding modes. researchgate.nettandfonline.com The octahedral geometry of Ru(III) complexes provides a three-dimensional structure that allows for a high degree of site selectivity when binding to biological targets like DNA. researchgate.net Unlike the square-planar geometry of platinum drugs, this octahedral coordination leads to different types of DNA modifications. nih.gov

The primary modes of interaction include:

Coordinative (Covalent) Binding: Ru(III) complexes, often after hydrolysis of labile ligands like chloride to form aquated species, can bind covalently to the nitrogen atoms of the DNA bases. researchgate.net The N7 atom of guanine (B1146940) is a particularly favorable binding site, although binding to adenine (B156593) and cytosine has also been reported. researchgate.net

Intercalation: Some ruthenium complexes with large, planar aromatic ligands can insert themselves between the base pairs of the DNA double helix. tandfonline.com A binuclear ruthenium complex, Δ,Δ-[μ‐bidppz‐(phen)₄Ru₂]⁴⁺, has been shown to intercalate via a "threading" mechanism, which requires significant DNA deformation and results in very slow binding kinetics. oup.com

Groove Binding: Complexes can also bind non-covalently within the major or minor grooves of the DNA helix, an interaction often driven by electrostatics, van der Waals forces, and hydrogen bonding. researchgate.net

Electrostatic Binding: The cationic nature of many ruthenium complexes leads to electrostatic attraction with the negatively charged phosphate (B84403) backbone of DNA. tandfonline.com

The specific mode of binding and its affinity are highly dependent on the nature of the ligands attached to the ruthenium center. The size, planarity, and electronic properties of the ligands dictate the preferred interaction. tandfonline.com

Complex Type Ligands Primary DNA Binding Mode Key Finding Reference
Mononuclear Ru(II) (as a model)Polypyridyls (dmphen)Intercalation, ElectrostaticLigand substituents alter binding affinity; electron-withdrawing groups can increase it. tandfonline.com
Binuclear Ru(II) (as a model)μ-bidppz, phenThreading IntercalationRequires large DNA deformation (0.33 nm elongation for association) and exhibits extremely slow kinetics. oup.com
General Ru(III) ComplexesVarious (e.g., indazole, DMSO)Covalent BindingFavorable binding to N7 of guanine; activation by hydrolysis is a key step. researchgate.net

Interaction with Proteins and Peptides (excluding therapeutic intent)

Ruthenium(III) complexes are known to interact strongly with various proteins and peptides, a process that can influence their transport, stability, and biological activity. tandfonline.com Much of the research in this area has been driven by the development of anticancer compounds like NAMI-A and KP1019, but the fundamental binding interactions are of broader scientific interest.

Serum proteins, particularly albumin and transferrin, are major binding partners for Ru(III) complexes in biological media. nih.gov The ability of Ru(III) to mimic iron allows it to bind to transferrin, potentially hijacking the body's iron transport mechanism. researchgate.net Binding to human serum albumin can cause conformational changes in the protein, such as a loss of helical stability and local perturbations in binding pockets. researchgate.net For example, studies with Ru(III)-indazole species showed a decrease in the fluorescence of the Trp-214 residue of albumin, indicating a change in its local environment upon complex binding. researchgate.net

Ruthenium complexes also interact with amyloidogenic peptides. Studies have shown that Ru(III) complexes can bind to fragments of the prion peptide and other amyloid-forming peptides, influencing their aggregation processes. researchgate.netnih.gov These interactions are typically studied through techniques like fluorescence spectroscopy and mass spectrometry, which can reveal binding modes and stoichiometry. researchgate.netnih.gov

Enzyme Mimicry and Haloperoxidase Models

The reactivity of ruthenium complexes allows them to mimic the function of certain metalloenzymes. A notable example is the modeling of heme-dependent haloperoxidases. These enzymes catalyze the oxidation of halides (like Cl⁻ or Br⁻) by hydrogen peroxide, producing a halogenating agent. acs.org

Researchers have successfully generated a Ru(III)-hypochlorite ([L-Ru(III)-OCl]²⁺) species by reacting a Ru(II) precursor complex with m-chloroperoxybenzoic acid (mCPBA) in the presence of chloride ions. researchgate.net This species can also be formed by the direct reaction of the Ru(II) complex with sodium hypochlorite. researchgate.net This Ru(III)-hypochlorite adduct is analogous to the reactive intermediate in heme-dependent haloperoxidases and acts as an electrophilic oxidant. It is capable of catalyzing hydrogen atom abstraction from substrates like phenols and their derivatives. researchgate.net The formation and reactivity of this model system provide insight into the mechanisms of the natural enzymes. researchgate.net

Beyond haloperoxidases, the catalytic properties of ruthenium-based nanomaterials have been explored for mimicking other enzymes, such as peroxidases. Porous ruthenium selenide (B1212193) (P-RuSe₂) nanoparticles, for example, have demonstrated excellent peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of H₂O₂. nju.edu.cn While this example involves a solid-state material rather than a discrete molecular complex, it highlights the inherent catalytic potential of ruthenium in biomimetic applications. nju.edu.cn

Investigation of Radical Scavenging Properties

The capacity of Ruthenium(III) complexes to scavenge free radicals is a significant area of research, driven by the potential therapeutic applications of antioxidants in mitigating oxidative stress-related diseases. The d5 electronic configuration of the Ru(III) ion is believed to contribute to its ability to stabilize unpaired electrons and effectively scavenge free radicals. figshare.com

Research has demonstrated that the coordination of ligands to a Ru(III) center can significantly enhance radical scavenging properties compared to the free ligands alone. nih.gov This enhancement is particularly evident in studies involving Schiff base ligands. For instance, a series of neutral, octahedral Ru(III) complexes with the general formula [Ru(L)Cl2(H2O)], where L is a tridentate heterocyclic Schiff base, were synthesized and evaluated for their antiradical potentials against 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The study revealed that while the free Schiff base ligands (METBOD, BZEBOD, MOABOD, PAEBOD) showed minimal DPPH activity, the corresponding Ru(III) complexes were significantly more effective scavengers. nih.gov Notably, three of the complexes exhibited superior scavenging activity against DPPH radicals when compared to the standard antioxidants, Vitamin C and rutin. nih.gov

Similarly, another study investigating Ru(III) complexes of tetradentate Schiff bases with N2O2 donors, formulated as [RuCl(L)(H2O)], reported strong scavenging activities against DPPH radicals and moderate activity against ABTS radicals. tandfonline.comtandfonline.com The complex [RuCl(L2)(H2O)] showed particularly high DPPH scavenging activity. tandfonline.comtandfonline.com Further research on Ru(III) complexes with a 3-(Benzothiazol-2-yliminomethyl)-phenol Schiff base ligand (HL) also confirmed that the complexes were more potent scavengers of DPPH and hydroxyl (OH) radicals than the parent ligand. doi.org The order of scavenging activity for these complexes was reported as [RuCl2(PPh3)L] > [RuBr2(PPh3)L] > [RuCl2(AsPh3)L] > HL. figshare.com

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of antioxidant potency, for several Ru(III) complexes.

Ruthenium(3+) ComplexDPPH Radical IC₅₀ (µM)ABTS Radical IC₅₀ (µM)Reference
[(PAEBOD)RuCl₂]1.50 ± 0.404.55 ± 0.98 nih.gov
[(BZEBOD)RuCl₂]1.52 ± 0.363.28 ± 0.88 nih.gov
[(MOABOD)RuCl₂]1.55 ± 0.544.21 ± 1.04 nih.gov
[(METBOD)RuCl₂]2.86 ± 0.572.98 ± 1.44 nih.gov
[RuCl₂(PPh₃)L]26.15Not Reported doi.org
[RuCl₂(AsPh₃)L]95.14Not Reported doi.org
[RuBr₂(PPh₃)L]83.12Not Reported doi.org
Vitamin C (Standard)1.89 ± 0.22Not Reported nih.gov
Rutin (Standard)2.78 ± 0.68Not Reported nih.gov
Ligand (L) = 3-(Benzothiazol-2-yliminomethyl)-phenol

Chemosensing Applications (e.g., Anion Recognition)

The development of chemosensors for the detection of ions is a critical field in analytical and environmental chemistry. While Ruthenium(II) polypyridyl complexes are extensively studied and widely applied as luminescent chemosensors for anions, the application of Ruthenium(III) complexes in this domain is less common. mdpi.comnih.govresearchgate.netupc.edu.pe The rich photophysical properties of Ru(II) complexes, such as their strong luminescence and long excited-state lifetimes, make them particularly suitable for designing "turn-on" or "turn-off" sensory systems. mdpi.com

Research into anion sensing has predominantly focused on Ru(II) and other d6 metal centers like Ir(III). mdpi.comnih.govupc.edu.pe These systems often incorporate specific recognition motifs, such as amide, urea (B33335), or imidazole (B134444) groups, into the ligand framework. mdpi.com The interaction between the anion and the receptor, typically through hydrogen bonding, perturbs the photophysical or electrochemical properties of the complex, enabling detection. mdpi.com

Studies involving Ruthenium(III) complexes for anion recognition are limited. In one investigation of a series of ligand-bridged diruthenium complexes with varying oxidation states, a paramagnetic Ru(III)Ru(III) complex, [(acac)2Ru(III)(μ-HL2-)Ru(III)(acac)2], was synthesized. However, this complex did not show any significant interaction with a range of anions, including F⁻, Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻, OAc⁻, and SCN⁻ in a acetonitrile (B52724) solution. This lack of interaction was in contrast to a related diruthenium(II) complex which did exhibit selectivity for the fluoride (B91410) ion.

The design of effective anion sensors often relies on specific host-guest interactions, and while Ru(III) has been explored, the majority of successful and highly sensitive systems to date have been based on the Ru(II) oxidation state.

Ruthenium Complex TypeTypical Oxidation StateAnion Sensing Application StatusReference
Polypyridyl Complexes (e.g., bpy, phen)Ru(II)Extensively studied and widely used for luminescent anion sensing. mdpi.comnih.gov
Arene Ruthenium ComplexesRu(II)Used to sense small anions like AcO⁻, H₂PO₄⁻, Cl⁻ through hydrogen bonding. mdpi.com
Diruthenium Acetylacetonate (B107027) ComplexRu(III)Reported to show no significant interaction with common anions (F⁻, Cl⁻, Br⁻, I⁻, etc.).

Biomimetic Catalysis (e.g., alcohol oxidation resembling biological respiratory chains)

Ruthenium complexes are highly versatile catalysts for the oxidation of alcohols to corresponding aldehydes and ketones, a fundamental transformation in organic synthesis. acs.orgscirp.org A particularly sophisticated approach involves the development of biomimetic systems that emulate biological oxidation pathways, such as the respiratory chain. figshare.comacs.org In these biological systems, an alcohol is oxidized by a substrate-selective catalyst (like NAD⁺), and the resulting electrons are transferred to an ultimate oxidant, such as molecular oxygen, via a series of electron-transfer mediators. acs.org

An efficient biomimetic system for the aerobic oxidation of alcohols has been developed using a ruthenium catalyst in a coupled cycle. figshare.comresearchgate.net The principle involves a substrate-selective ruthenium complex that dehydrogenates the alcohol. The abstracted hydrogens are then transferred to an electron-rich quinone. This hydroquinone (B1673460) is subsequently reoxidized by air in a second catalytic cycle, often facilitated by an oxygen-activating complex like a Co(salen)-type complex. figshare.comacs.org This dual-catalyst system allows for high efficiency and turnover frequencies (TOF). figshare.com

While many catalytic cycles may start with a low-valent ruthenium precursor, such as RuCl₂(PPh₃)₃ (a Ru(II) complex), it is widely accepted that the active species in many ruthenium-catalyzed aerobic oxidations is a high-valent ruthenium complex, potentially involving Ru(III) or Ru(IV) oxo/hydroxo species. acs.orgrsc.org For example, a system using RuCl₃·nH₂O, an explicit Ru(III) source, with dicyclohexylamine (B1670486) demonstrated effective oxidation of benzylic alcohols. rsc.org Another system using RuCl₃/Et₃N achieved a high TOF of 332 h⁻¹ for the solvent-free oxidation of benzyl (B1604629) alcohol. rsc.org The efficiency of these catalytic systems is demonstrated by their high yields and turnover frequencies under relatively mild conditions.

The table below presents data from representative ruthenium-catalyzed alcohol oxidation reactions.

Catalyst SystemSubstrateProductYield (%)TOF (h⁻¹)Reference
RuCl₂(PPh₃)₃ / K₂CO₃1-PhenylethanolAcetophenone884 fairfield.edu
RuCl₃ / Et₃N (solvent-free)Benzyl alcoholBenzaldehydeNot specified332 rsc.org
Ru(OH)ₓ/Al₂O₃2-Octanol2-OctanoneNot specified18 rsc.org
Biomimetic System (Ru complex 1 + Co complex 6)1-PhenylethanolAcetophenone99~50 figshare.comacs.org
Biomimetic System (Ru complex 1 + Co complex 6)CyclohexanolCyclohexanone99~50 figshare.comacs.org

Environmental and Sustainable Chemistry Applications of Ruthenium 3+

Contributions to Green Chemistry Practices

Ruthenium(3+)-based catalysts are pivotal in advancing the principles of green chemistry by enabling more efficient and environmentally benign chemical transformations. growkudos.com These catalysts facilitate reactions with high atom economy, reducing the generation of unwanted byproducts. rsc.org A key area of impact is in C-H functionalization reactions, which offer a more direct and less wasteful method for synthesizing complex molecules compared to traditional multi-step processes. rsc.org

The development of mechanochemical synthesis routes for ruthenium complexes, such as manual grinding, further exemplifies their contribution to green chemistry. This solventless approach significantly reduces waste generation compared to conventional solution-based methods. mdpi.com The sustainability of these processes can be quantified using green chemistry metrics like the E-factor and Mass Productivity, which have shown the environmental benefits of mechanosynthesis for preparing ruthenium carboxylate complexes. mdpi.com

Role in Renewable Energy Systems and Processes

Ruthenium(3+) complexes play a significant role in the development of renewable energy technologies, particularly in the field of solar energy conversion. Tris(2,2'-bipyridine)ruthenium(III) and its derivatives are extensively studied for their application in dye-sensitized solar cells (DSSCs). ontosight.ai These complexes are valued for their ability to absorb a broad spectrum of visible light and facilitate efficient electron transfer, which are crucial processes for converting solar energy into electricity. ontosight.aimdpi.com

Furthermore, Ruthenium(3+) has been investigated in systems designed for the photochemical decomposition of water. osti.govnih.gov The process involves the irradiation of a Ruthenium(II) complex to produce an excited state capable of reducing water to hydrogen gas, with the concurrent formation of Ruthenium(3+). osti.govnih.gov The subsequent reduction of Ruthenium(3+) by hydroxide (B78521) can regenerate the original complex and produce oxygen, completing a cycle for solar energy storage. osti.govnih.gov

Environmental Remediation Applications (e.g., CO2 reduction)

A critical application of Ruthenium(3+) in environmental remediation is the catalytic reduction of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals. sciencedaily.com This process not only helps mitigate climate change but also offers a pathway to a more circular carbon economy. growkudos.com

Researchers have developed novel Ruthenium(3+) complexes that can facilitate the conversion of CO2 into formic acid (HCOOH), a useful chemical feedstock. sciencedaily.com For instance, a system using a binuclear ruthenium(II) complex in conjunction with a metal-free organic semiconductor has demonstrated the selective reduction of CO2 to formic acid under visible light with high durability. researchgate.net The addition of silver nanoparticles to this system significantly enhanced its photocatalytic activity, achieving a very high turnover number for CO2 conversion. researchgate.net

Another approach involves the use of dual-function materials (DFMs) that combine CO2 capture and catalytic conversion. One such DFM consists of sodium carbonate and dispersed ruthenium on an alumina (B75360) support. mdpi.com This material can capture CO2 from flue gas and then, in the presence of hydrogen (potentially from renewable sources), catalytically convert it to methane, a synthetic natural gas. mdpi.com The process relies on the favorable redox properties of ruthenium, which allow it to be reactivated for catalysis even after exposure to oxygen-containing flue gas. mdpi.com

Catalyst SystemProductKey Findings
[Ru(bpy)2(pbn)]2+ like complexesFormic Acid (HCOOH)High turnover number of 63 for CO2 conversion. sciencedaily.com
RuRu'/Ag/C3N4 hybrid photocatalystFormic Acid (HCOOH)Turnover number > 33,000 with 87-99% selectivity. researchgate.net
Ru-Na2CO3/Al2O3 DFMMethane (CH4)Captures CO2 and catalytically converts it to methane. mdpi.com

Waste Reduction and Emission Control through Ruthenium Catalysis

Ruthenium(3+)-based catalysts are instrumental in reducing waste and controlling harmful emissions from various industrial and automotive processes. In the automotive sector, ruthenium is a key component in catalytic converters, particularly for diesel engines, where it aids in the reduction of nitrogen oxide (NOx) emissions. honrel.com These catalysts help vehicles meet stringent environmental regulations by converting toxic pollutants into less harmful substances like nitrogen gas. honrel.comgoogle.com

Beyond mobile sources, ruthenium catalysts contribute to waste reduction in chemical manufacturing. For example, they are used in the catalytic pyrolysis of waste tires. This process converts waste tires, a significant environmental problem, into valuable gaseous and liquid products, while also reducing the formation of undesirable polyaromatic hydrocarbons. researchgate.net

In the realm of plastic waste, ruthenium-based catalysts show promise for the "upcycling" of petroleum-based plastics. Researchers have developed methods to efficiently break down plastics like polypropylene (B1209903) and polyethylene (B3416737) into hydrocarbons that can be used as fuels or to produce new materials. mining.comacs.org These catalytic processes can be more efficient and generate fewer greenhouse gas byproducts compared to other methods. mining.com

Recovery and Recycling Methodologies for Ruthenium Catalysts

The high cost and limited availability of ruthenium necessitate the development of efficient recovery and recycling methods for its catalysts. dongshengjs.com Recovering these catalysts not only reduces production costs but also minimizes the environmental impact associated with mining and disposal. dongshengjs.comresearchgate.net

Several methodologies have been developed for this purpose. One approach involves the heterogenization of homogeneous ruthenium catalysts by immobilizing them on solid supports, such as magnetic nanoparticles. nih.gov This allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in multiple reaction cycles with minimal loss of activity. nih.gov

For catalysts on non-magnetic supports, chemical extraction processes are employed. A patented method describes the recovery of ruthenium from a used catalyst by first reducing the ruthenium oxide to metallic ruthenium in a hydrogen stream. The metallic ruthenium is then dissolved using hydrochloric acid in the presence of an oxygen-containing gas to form an aqueous ruthenium(III) chloride solution, from which the ruthenium can be further processed and purified. google.com

Other techniques include microwave-assisted leaching with acids like aqua regia or hydrochloric acid, followed by cloud point extraction to separate the ruthenium from the catalyst matrix. researchgate.net Solvent extraction methods have also been developed, for instance, using a hydrophobic solvent to extract a homogeneous ruthenium catalyst from a reaction product, followed by back-extraction with a hydrophilic solvent for recycling. wipo.int

Recovery MethodKey StepsOutcome
Magnetic SeparationImmobilization on magnetic nanoparticles.Easy catalyst recovery with an external magnet for reuse. nih.gov
Chemical Extraction1. Reduction of Ru oxide to metallic Ru. 2. Dissolution in HCl to form Ru(III) chloride.Recovery of ruthenium as an aqueous solution for purification. google.com
Microwave-Assisted LeachingLeaching with aqua regia or HCl at elevated temperatures.Over 90% recovery of ruthenium. researchgate.net
Solvent ExtractionExtraction with a hydrophobic solvent, followed by back-extraction.Recovery and recycling of homogeneous ruthenium catalysts. wipo.int

Future Research Directions and Emerging Areas in Ruthenium 3+ Chemistry

Exploration of Novel Ligand Architectures for Enhanced Reactivity and Selectivity

The reactivity and selectivity of a Ruthenium(3+) center are intrinsically linked to the electronic and steric properties of its coordinating ligands. A primary focus of future research is the design and synthesis of innovative ligand frameworks that can precisely control the catalytic behavior of the metal center.

Researchers are exploring bifunctional and pincer-type ligands to construct robust and effective catalysts. researchgate.net Pincer ligands, which bind to the metal center through three donor atoms in a meridional fashion, offer high thermal stability and fine-tunable properties. For instance, ruthenium complexes with PCP-type pincer ligands (where 'P' is phosphine (B1218219) and 'C' is a central carbon donor) have shown catalytic activity in the synthesis of imines from amines and benzyl (B1604629) alcohol. researchgate.net Similarly, Schiff base ligands derived from functionalized aromatic precursors are being investigated. nih.gov The design of these ligands allows for the synthesis of mononuclear octahedral Ru(III) complexes whose biological activity can be tuned, as demonstrated by cytotoxicity assays against various cancer cell lines. nih.gov The development of new series of Ru(III) complexes with Schiff base ligands bearing diverse functional groups remains a promising, yet underexplored, area for therapeutic applications. nih.gov

Key areas for future ligand exploration include:

Pincer Ligands: Expanding the library of PXP, NNN, and ONO pincer ligands to modulate the electronic environment and steric bulk around the Ru(III) center. researchgate.net The synthesis of a dinuclear Ruthenium(III) ONO pincer complex represents a novel structural motif with potential for unique reactivity. researchgate.net

N-Heterocyclic Carbenes (NHCs): Designing sterically demanding NHC ligands to improve Z-selectivity in metathesis reactions. mdpi.com

Schiff Bases: Synthesizing and characterizing new series of Ru(III) complexes with Schiff bases containing varied functional groups to tune their bioactivity for anticancer and antimicrobial applications. nih.gov

Table 1: Examples of Novel Ligand Architectures for Ruthenium Complexes and Their Applications
Ligand TypeExample Ligand/Complex StructureTarget ApplicationReference
Pincer (PCP-type)Ruthenium complexes with N-heterocyclic carbene- and phosphine-based PCP-type pincer ligandsDirect synthesis of imines from amines and benzyl alcohol researchgate.net
Pincer (ONO-type)Dinuclear Ruthenium(III) complex with (E)-N'-(2-hydroxybenzylidene)acetohydrazideNovel structural motifs for catalysis researchgate.net
Schiff BaseMononuclear octahedral Ru(III) complexes with deprotonated Schiff bases from functionalized aromatic precursorsAnticancer and antimicrobial agents nih.gov
N-Heterocyclic Carbene (NHC)Cyclometalated ruthenium with sterically demanding NHC ligandsZ-selective cross-metathesis mdpi.com

Development of Advanced and Sustainable Synthetic Methodologies

A significant push in modern chemistry is towards the development of environmentally friendly and efficient synthetic methods. Future research in Ru(III) chemistry will increasingly focus on "green" chemistry principles to reduce waste, energy consumption, and the use of hazardous solvents.

Mechanochemistry, which involves conducting reactions by grinding solid reagents together, is a promising sustainable route. mdpi.com For example, the synthesis of ruthenium carboxylate complexes, such as diacetate bis(triphenylphosphine) ruthenium(II), has been achieved efficiently through manual grinding of the [RuCl₂(PPh₃)₃] precursor with metal carboxylates. mdpi.com This method often results in high yields and can be faster than conventional solution-based procedures, while significantly reducing solvent waste. mdpi.com

Another avenue is the use of biological materials for nanoparticle synthesis. The green synthesis of ruthenium oxide nanoparticles (RuONPs) using plant extracts, such as from Gunnera perpensa leaves, as reducing agents is an emerging eco-friendly method. nih.gov While much of the research on metallodrugs has focused on platinum compounds, there is a growing search for new options with higher efficacy and lower toxicity, with ruthenium complexes being a key area of interest. nih.gov

Table 2: Comparison of Synthetic Methodologies for Ruthenium Complexes
MethodologyDescriptionAdvantagesExampleReference
Mechanochemistry (Grinding)Manual or mechanical grinding of solid precursors to induce a chemical reaction.Reduces or eliminates solvent use, can be faster, high yields, lower environmental impact (E-factor).Synthesis of [Ru(OAc)₂(PPh₃)₂] from [RuCl₂(PPh₃)₃] and sodium acetate. mdpi.com
Green Synthesis (Plant Extracts)Using plant extracts as reducing and capping agents for nanoparticle synthesis.Eco-friendly, cost-effective, avoids toxic chemicals.Synthesis of Ruthenium Oxide Nanoparticles (RuONPs) using Gunnera perpensa leaf extract. nih.gov
Conventional Solution SynthesisReactions carried out in a solvent, often requiring heating (reflux).Well-established, versatile for a wide range of precursors.Synthesis of ruthenocene from RuCl₃ and cyclopentadienylsodium in a solvent. sfu.ca

Deeper Understanding of Complex Reaction Mechanisms and Kinetics

A fundamental understanding of reaction mechanisms and kinetics is crucial for optimizing existing catalytic systems and designing new ones. Future research will employ a combination of experimental techniques and computational modeling to unravel the intricate steps of Ru(III)-catalyzed reactions.

Kinetic studies on the Ru(III)-catalyzed oxidation of various organic substrates, such as L-valine and L-cystine, by oxidants like alkaline permanganate (B83412) or hexacyanoferrate(III) continue to provide mechanistic insights. cdnsciencepub.comresearchgate.net These studies often reveal the reaction stoichiometry, the order of reaction with respect to each reactant, and the effect of reaction conditions like ionic strength and solvent polarity. cdnsciencepub.com For instance, the Ru(III)-catalyzed oxidation of L-valine shows first-order dependence on [permanganate] and [Ru(III)], and a mechanism involving the formation of a complex between the catalyst and the substrate has been proposed. cdnsciencepub.com

Electron-transfer reactions involving Ru(III) ammine complexes have been studied to distinguish between outer-sphere and inner-sphere mechanisms. rsc.org The differences in kinetic reactivity between analogous Co(III) and Ru(III) complexes are attributed to fundamental differences in their electronic structures, which influence not only the reaction rates but also the preferred mechanistic pathway. rsc.org Advanced techniques like stopped-flow spectrophotometry are instrumental in measuring the rates of these fast reactions. rsc.org The study of the reaction between the [RuIVO]2+ complex and organic hydride donors, for example, has confirmed a one-step hydride transfer mechanism through detailed kinetic and thermodynamic analysis. nih.gov

Future work will likely focus on:

In-situ Spectroscopic Studies: Utilizing techniques like NMR, IR, and X-ray absorption spectroscopy to identify and characterize transient intermediates in catalytic cycles.

Computational Modeling: Employing Density Functional Theory (DFT) to map out reaction energy profiles, identify transition states, and validate proposed mechanisms. nih.gov

Isotope Effect Studies: Using kinetic isotope effects to determine the precise path of atom transfer, such as hydrogen transfer, in reaction mechanisms. nih.gov

Tailoring Electronic Properties for Targeted Applications

The ability to fine-tune the electronic properties of Ruthenium(3+) complexes is key to optimizing their performance in specific applications, from catalysis to molecular electronics and photodynamic therapy. Future research will focus on establishing clear structure-property relationships to enable the rational design of complexes with desired electronic characteristics.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. utm.myresearchgate.net DFT calculations can predict a range of properties, including molecular orbital energies (HOMO-LUMO gaps), charge distributions, and bond orders. researchgate.net These calculated properties can then be correlated with experimental data, such as redox potentials and spectroscopic measurements, to build predictive models. utm.myresearchgate.net For example, studies on Ru(III) complexes with non-innocent o-benzoquinonediimine ligands have used DFT to understand how spectator ligands influence the electronic structure and redox behavior, which is dominated by π-back donation to the ligand's LUMO. researchgate.net

The chemical environment can also be used to tune electronic properties. The concept of "chemical pressure," where a guest complex like [Ru(bpy)₃]²⁺ is doped into different host lattices, has been shown to alter the photophysical properties by changing the unit cell volume of the host lattice. researchgate.net This approach offers a subtle way to fine-tune the energy levels and decay pathways of the excited state. researchgate.net Furthermore, anchoring Ru(II) polypyridyl complexes onto covalent triazine frameworks allows for the modification of their electronic properties by varying the nitrogen content of the framework or the complex's ligands, creating versatile heterogenized catalysts with a wide range of absorption characteristics and redox potentials. rsc.org

Rational Design of Highly Selective and Efficient Catalytic Systems

Building on advances in ligand design and mechanistic understanding, a major future direction is the rational design of Ru(III)-based catalysts with unparalleled selectivity and efficiency. This involves moving beyond trial-and-error approaches to a more predictive, design-oriented methodology.

High-throughput experimentation (HTE) combined with artificial intelligence (AI) is emerging as a powerful strategy for catalyst discovery and optimization. mpg.de This approach allows for the rapid screening of large libraries of catalyst compositions and reaction conditions. For the selective oxidation of propylene, HTE was used to test 120 different compositions containing ruthenium, tungsten, and phosphorus, with machine learning models identifying key parameters that correlate with high yields of desired products. mpg.de

The design of catalytic systems for specific, challenging transformations like the selective hydrogenation of benzene (B151609) to cyclohexene (B86901) is another key area. researchgate.net Research in this field focuses on controlling the morphology of the catalyst, selecting appropriate promoters (e.g., zinc), and understanding the role of additives to enhance the yield of the desired product. researchgate.net Theoretical and experimental approaches have led to the development of models, such as the "teardrop" catalysis model, which relates the nanostructured morphology of the ruthenium catalyst to its activity and selectivity. researchgate.net

Future efforts in rational catalyst design will likely integrate:

Computational Screening: Using DFT and other methods to virtually screen potential ligand-metal combinations before synthesis.

Machine Learning: Developing AI models trained on experimental and computational data to predict catalyst performance. mpg.de

Mechanistic Insights: Applying a deep understanding of reaction pathways to design ligands and conditions that favor desired product formation and suppress side reactions. For instance, in olefin metathesis, modifying anionic ligands has been shown to improve Z-selectivity. mdpi.com

Integration of Ruthenium(3+) in Multifunctional Materials

The unique properties of Ruthenium(3+) complexes make them attractive components for the construction of advanced multifunctional materials. Future research will explore the integration of these complexes into larger systems, such as nanoparticles, polymers, and metal-organic frameworks (MOFs), to create materials with synergistic or novel functionalities.

One promising area is the development of heterometallic complexes for medicinal applications. researchgate.net Ruthenium-platinum complexes, for example, can combine the different biological activities of each metal center, potentially leading to synergistic anticancer effects and overcoming resistance to traditional platinum-based drugs. researchgate.net These multifunctional complexes can interact with multiple biological targets, including DNA and proteins. researchgate.net

Another strategy involves creating hybrid nanostructures for theranostics, which combines therapy and diagnostics. For instance, molybdenum trioxide (MoO₃) nanostructures have been integrated with [Ru(bpy)₃]²⁺ to create a hybrid material. nih.gov In this system, the ruthenium complex provides optical and electrochemical properties, making the material suitable for bioimaging and as an electrochemical sensor, while remaining biocompatible. nih.gov The development of modular, multi-component reactions catalyzed by ruthenium also opens pathways to the synthesis of complex, multifunctional organic molecules from simple precursors. rsc.orgrsc.org

Table 3: Emerging Multifunctional Materials Incorporating Ruthenium Complexes
Material TypeComponentsFunctionalityPotential ApplicationReference
Heterometallic ComplexesRuthenium(III) and Platinum(II) centers in a single moleculeSynergistic cytotoxicity, multimodal biological targetingAnticancer agents with novel mechanisms of action researchgate.net
Hybrid NanostructuresMoO₃ nanostructures integrated with [Ru(bpy)₃]²⁺Optical emission, electrochemical activity, biocompatibilityElectrochemical biosensors with simultaneous bioimaging nih.gov
NanoformulationsRu(III) complexes encapsulated in nanocarriers (e.g., liposomes, polymeric micelles)Enhanced solubility, stability, and targeted deliveryImproved in vivo efficacy for anticancer therapy nih.govtandfonline.com
Multifunctional NaphthalenesSynthesized via Ru-catalyzed three-component reactionsModular incorporation of various functional/bioactive groupsDrug discovery, organic materials rsc.orgrsc.org

Expansion of Biomimetic Systems for Energy Conversion

Nature provides a masterclass in efficient energy conversion, particularly in photosynthesis. A burgeoning area of research is the design of Ruthenium(3+) based systems that mimic these natural processes, with the ultimate goal of developing artificial photosynthesis for solar fuel production.

Ruthenium complexes play an outstanding role in the search for biomimetic catalysts for water oxidation, a key step in splitting water into hydrogen and oxygen. mdpi.com The wide range of accessible oxidation states for ruthenium allows it to mediate the multi-electron transfer processes required for this transformation. mdpi.com Research focuses on designing robust ruthenium complexes that can catalyze water oxidation efficiently with minimal degradation. While over 200 ruthenium complexes are known as water oxidation catalysts, many suffer from low stability and turnover numbers. mdpi.com Future work aims to improve catalyst stability by replacing organic ligands with more robust inorganic ones or by strategically replacing counter-ions. mdpi.com

Another biomimetic approach involves modeling the NAD⁺/NADH redox couple, a crucial coenzyme in many biological hydrogen-transfer reactions. researchmap.jp Ruthenium polypyridyl complexes with ligands that are analogous to the nicotinamide (B372718) ring of NAD⁺ are being developed. researchmap.jp These complexes exhibit photo- and electrochemical properties similar to the natural system and can serve as models for the conversion of electrical or light energy into chemical energy stored in C-H bonds. researchmap.jp The development of such systems is a key strategy for creating novel catalytic solutions to global energy challenges. researchmap.jp The synthesis of biomimetic models for coupled proton and electron transfer, mimicking the tyrosine/histidine pair in photosystem II, further contributes to understanding and harnessing these fundamental processes for artificial photosynthesis. diva-portal.org

Advanced Computational Chemistry for Predictive Design and Discovery

The landscape of chemical research has been fundamentally altered by the advent of advanced computational chemistry, which provides powerful tools for the predictive design and discovery of novel molecules and materials. researchgate.net In the realm of Ruthenium(3+) chemistry, these computational approaches are accelerating the identification of new complexes with tailored properties, moving beyond traditional trial-and-error experimental methods. researchgate.netbioscipublisher.com

At the forefront of these computational techniques is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uw.edu.plwalisongo.ac.id DFT and its time-dependent extension (TD-DFT) have proven invaluable for predicting the geometric, electronic, and spectroscopic properties of Ruthenium(3+) complexes. researchgate.netacs.org For instance, DFT calculations have been successfully employed to optimize the ground-state geometries of Ruthenium(3+) complexes, with results showing good agreement with experimental data. researchgate.netsemanticscholar.org Furthermore, TD-DFT can predict absorption spectra, providing insights into the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (π-π*) transitions. researchgate.netnih.gov This predictive capability is crucial for designing photosensitizers and other light-harvesting applications. researchgate.net

A significant challenge in the computational study of Ruthenium(3+) complexes is their paramagnetic nature, which complicates the interpretation of Nuclear Magnetic Resonance (NMR) spectra. acs.org The presence of an unpaired electron in the ruthenium 4d shell leads to fast nuclear spin relaxation and large paramagnetic shifts, making standard NMR analysis difficult. acs.org To address this, a synergy between experimental NMR measurements at various temperatures and relativistic DFT calculations of NMR chemical shifts has been developed. acs.org This combined approach allows for a deeper understanding of the electronic structure and its relationship to the observable NMR characteristics of these complexes. acs.org

Machine learning (ML) is another transformative tool being increasingly applied to the design and discovery of Ruthenium(3+) compounds. oaepublish.comcmu.edu ML models, trained on large datasets of chemical structures and their properties, can rapidly screen vast chemical spaces to identify promising candidates for specific applications, such as catalysis. oaepublish.comrsc.orgumich.edu For example, ML frameworks have been developed to identify stable and active Ru-based electrocatalysts for the oxygen evolution reaction, a key process in water splitting for hydrogen production. oaepublish.comcmu.edu These models can predict properties like electrochemical stability and catalytic activity, significantly narrowing down the number of candidates for experimental synthesis and testing. oaepublish.comcmu.edu This high-throughput virtual screening accelerates the discovery of new catalysts with improved performance. rsc.org

The integration of computational chemistry with experimental studies creates a powerful feedback loop. rsc.org Theoretical calculations can guide the rational design of new Ruthenium(3+) complexes with desired functionalities. uw.edu.plresearchgate.net Experimental characterization of these synthesized complexes then provides valuable data to refine and validate the computational models. This synergy between theory and experiment is crucial for advancing the field, enabling the data-driven discovery and mechanism-guided design of novel Ruthenium(3+) compounds. rsc.org

Interactive Data Table: Computational Methods in Ruthenium(3+) Research

Computational MethodApplication in Ruthenium(3+) ChemistryKey Findings and Contributions
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, prediction of redox potentials. researchgate.netsemanticscholar.orgProvides accurate ground-state geometries and electronic properties, aiding in the understanding of reactivity and stability. researchgate.netsemanticscholar.org
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra, analysis of excited states. researchgate.netnih.govElucidates the nature of electronic transitions (e.g., MLCT, LMCT), crucial for designing photosensitizers and photochemotherapy agents. nih.govrsc.orgmdpi.com
Relativistic DFT Calculation of NMR chemical shifts in paramagnetic complexes. acs.orgEnables the interpretation of complex NMR spectra of Ru(III) compounds, linking electronic structure to observable properties. acs.org
Machine Learning (ML) High-throughput screening of catalysts, prediction of stability and activity. oaepublish.comcmu.edursc.orgAccelerates the discovery of novel catalysts by rapidly identifying promising candidates from large virtual libraries. oaepublish.comcmu.edu
Combined QM/MM Methods Studying the interaction of Ru(III) complexes with biological macromolecules. biorxiv.orgProvides insights into the binding mechanisms of metallodrugs with targets like DNA and proteins. researchgate.net
Molecular Dynamics (MD) Simulations Investigating the dynamic behavior and conformational flexibility of complexes. uw.edu.plbiorxiv.orgReveals how the flexibility of ligands and the overall complex structure can impact reactivity and catalytic activity. uw.edu.pl

Q & A

Q. What are the most reliable methods for synthesizing ruthenium(III) complexes, and how do reaction conditions influence product purity?

Methodological Answer: Ruthenium(III) complexes are typically synthesized via ligand substitution reactions using precursors like [RuCl₃(H₂O)₃] or RuCl₃·3H₂O under controlled pH and temperature. For example, Schiff base complexes can be formed by refluxing RuCl₃·3H₂O with ligands in ethanol/water mixtures (1:1 v/v) at 70–80°C for 6–8 hours . Purity is enhanced by recrystallization in methanol or column chromatography. Key factors include:

  • Ligand-to-metal ratio (1:1 to 1:3) to prevent incomplete coordination.
  • Oxygen exclusion (via nitrogen purging) to avoid oxidation to Ru(IV).
  • pH control (3–5) to stabilize the +3 oxidation state.
    Characterization via elemental analysis, FT-IR (ν(Ru–Cl) ~300–350 cm⁻¹), and UV-Vis spectroscopy (d-d transitions at 450–600 nm) is critical .

Q. How can researchers differentiate Ru(III) from Ru(II) or Ru(IV) in spectroscopic analyses?

Methodological Answer:

  • Electronic Spectroscopy : Ru(III) exhibits distinct d-d transition bands (e.g., 480–520 nm in octahedral geometries) compared to Ru(II) (lower-energy transitions) or Ru(IV) (higher-energy ligand-to-metal charge transfer) .
  • EPR Spectroscopy : Ru(III) (d⁵, low-spin) shows characteristic signals at g ~2.0–2.3 in frozen solutions, while Ru(II) (d⁶) is EPR-silent .
  • XPS : Ru 3d₅/₂ binding energies are ~281.5 eV for Ru(III), distinguishing it from Ru(II) (~280 eV) and Ru(IV) (~283 eV) .

Q. What are the standard protocols for determining magnetic moments of Ru(III) complexes?

Methodological Answer: Effective magnetic moments (μeff) for Ru(III) complexes are calculated using the formula: μeff=n(n+2)\mu_{\text{eff}} = \sqrt{n(n+2)}

where nn is the number of unpaired electrons. For Ru(III) (low-spin d⁵, n=1n = 1), μeff ≈ 1.73 BM. Experimental determination involves:

  • Gouy balance or SQUID magnetometry at 298 K.
  • Correction for diamagnetic contributions using Pascal’s constants .
    Discrepancies (e.g., μeff > 2.0 BM) may indicate partial oxidation or ligand-field distortions .

Advanced Research Questions

Q. How do contradictory reports on Ru(III) catalytic activity in oxidation reactions arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Substrate-specific reactivity : Ru(III) catalyzes alkene dihydroxylation with NaIO₄ as an oxidant but shows inactivity with sterically hindered alkenes .
  • Ligand lability : Chloride ligands in [RuCl₃(H₂O)₃] may dissociate, forming active Ru–OH species, but competing ligand coordination (e.g., DMSO) can deactivate the catalyst .
    Resolution strategies :
  • Kinetic studies (e.g., UV-Vis monitoring of intermediate Ru–O species).
  • Isotopic labeling (¹⁸O) to track oxygen transfer pathways.
  • Computational modeling (DFT) to compare activation barriers for alternative mechanisms .

Q. What experimental designs are optimal for studying Ru(III)-DNA interactions in anticancer research?

Methodological Answer:

  • UV-Vis Titration : Monitor hypochromicity at 260 nm to assess DNA binding strength. Calculate binding constants (KbK_b) via the Benesi-Hildebrand equation .
  • Competitive Binding Assays : Use ethidium bromide displacement to determine intercalation vs. groove-binding modes.
  • Cellular Assays : Measure IC₅₀ values in lymphoma cell lines (e.g., Jurkat) using MTS/PMS viability assays. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .
  • Structural Analysis : X-ray crystallography or NMR to identify adducts (e.g., Ru–guanine coordination) .

Q. How can researchers address inconsistencies in reported redox potentials of Ru(III) complexes?

Methodological Answer: Variations arise from solvent effects, reference electrode calibration, and ligand denticity. Standardize measurements by:

  • Using non-aqueous solvents (e.g., acetonitrile) with 0.1 M TBAPF₆ as the supporting electrolyte.
  • Calibrating electrodes against ferrocene/ferrocenium (Fc/Fc⁺) at 0 V.
  • Controlling ligand concentration to minimize equilibria shifts (e.g., [RuCl₃] ⇌ [RuCl₂(H₂O)]⁺ + Cl⁻) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing catalytic efficiency data in Ru(III) studies?

Methodological Answer:

  • Turnover Frequency (TOF) : Calculate using TOF=moles productmoles catalyst×time\text{TOF} = \frac{\text{moles product}}{\text{moles catalyst} \times \text{time}}.
  • Error Analysis : Report standard deviations from triplicate trials. Use ANOVA to compare activity across ligand systems.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data .

Q. How should researchers design experiments to mitigate ligand hydrolysis in aqueous Ru(III) systems?

Methodological Answer:

  • Buffered Media : Use acetate buffers (pH 4.5) to stabilize chloride ligands.
  • Low-Temperature Studies : Conduct reactions at 4°C to slow hydrolysis.
  • Spectroscopic Monitoring : Track ligand dissociation via time-resolved FT-IR or NMR .

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